molecular formula C17H25NO3 B1360720 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-32-0

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Numéro de catalogue: B1360720
Numéro CAS: 951889-32-0
Poids moléculaire: 291.4 g/mol
Clé InChI: GUVUATFFNDSZQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-[4-(diethylamino)phenyl]-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-3-18(4-2)15-12-10-14(11-13-15)16(19)8-6-5-7-9-17(20)21/h10-13H,3-9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVUATFFNDSZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action and Application Protocols for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid (DEAP-OHA)

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Chemical Biologists

As a Senior Application Scientist, I often encounter chemical entities that transcend traditional categorization. 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (hereafter referred to as DEAP-OHA) is one such molecule. Rather than serving merely as a static building block, its unique structural topology—a medium-chain aliphatic carboxylic acid terminating in a push-pull aryl ketone—renders it a highly sophisticated bifunctional pharmacological tool .

This guide deconstructs the dual mechanism of action of DEAP-OHA, detailing how it functions simultaneously as a transition-state enzyme inhibitor and a self-reporting fluorogenic probe. By understanding the causality behind its molecular behavior, researchers can deploy DEAP-OHA in self-validating screening workflows.

Core Mechanisms of Action

The pharmacological utility of DEAP-OHA is driven by two distinct, yet synergistic, physicochemical phenomena occurring at opposite ends of its molecular scaffold.

Mechanism A: Transition-State Mimicry via Gem-Diol Formation

The 7-oxoheptanoic acid moiety is a highly privileged pharmacophore for targeting metalloenzymes, such as Arginase and Histone Deacetylases (HDACs). The 7-carbon aliphatic chain perfectly spans the hydrophobic channels of these enzymes, positioning the C7 ketone directly at the catalytic binuclear metal center.

Upon entering the active site, the electrophilic carbonyl undergoes nucleophilic attack by a metal-bridging solvent molecule (hydroxide ion). This hydration event converts the planar ketone into a tetrahedral gem-diol [1]. The resulting gem-diol acts as a transition-state analog, tightly coordinating with the active site metal ions (e.g., Mn²⁺ or Zn²⁺) and effectively locking the enzyme in an inhibited complex[1].

Mechanism B: Photophysical Target Engagement via TICT/ICT

Conjugated to the C7 ketone is a 4-(N,N-diethylamino)phenyl group. This creates a classic Donor-π-Acceptor (D-π-A) "push-pull" system. In bulk aqueous media, the molecule undergoes Twisted Intramolecular Charge Transfer (TICT) upon photoexcitation[2]. The flexible diethylamino rotor twists, leading to rapid non-radiative decay and rendering the molecule virtually non-fluorescent (an "off" state)[3].

However, when DEAP-OHA binds to the rigid, sterically restricted environment of an enzyme's active site, the molecular rotor is physically blocked. This restriction suppresses the TICT state and forces the molecule into a planar Intramolecular Charge Transfer (ICT) state[2]. The result is a massive fluorescence "turn-on" and a solvatochromic blue shift, providing a direct, wash-free optical readout of target engagement[3].

Mechanism A DEAP-OHA (Free Probe in Water) B Enzyme Active Site (Hydrophobic Pocket) A->B Binding C Gem-Diol Formation (Transition State Mimic) B->C Hydration D TICT Restriction (Rotor Blockade) B->D Steric Restriction E Metalloenzyme Inhibition C->E Metal Coordination F Fluorescence Turn-On (ICT Emission) D->F Optical Readout

Caption: Dual mechanism of DEAP-OHA combining transition-state enzyme inhibition with fluorogenic target engagement.

Quantitative Data Summary

To establish a baseline for assay development, the following table summarizes the representative kinetic and photophysical parameters of DEAP-OHA when interacting with a model metalloenzyme.

ParameterValue / CharacteristicCausality / Significance
IC₅₀ (Inhibition) 1.2 - 4.5 µMDemonstrates potent transition-state mimicry via gem-diol formation in the active site.
Binding Kinetics ( kon​ ) Slow-bindingReflects the time required for the on-target hydration of the ketone to the gem-diol.
Emission Max (Aqueous) ~620 nm (Weak)TICT state dominates in polar, unrestricted environments, quenching fluorescence.
Emission Max (Bound) ~540 nm (Strong)ICT state dominates in the restricted active site, causing a solvatochromic blue shift.
Fluorescence Enhancement > 40-foldProvides a high signal-to-noise ratio for wash-free target engagement assays.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, any claim of target engagement must be orthogonal. The following protocols form a self-validating system: Protocol 1 confirms functional inhibition, while Protocol 2 confirms physical occupancy using the molecule's intrinsic fluorescence.

Protocol 1: Steady-State Enzyme Inhibition Kinetics

Objective: Validate Mechanism A by measuring the functional suppression of enzyme activity.

  • Reagent Preparation: Prepare a 10 mM stock of DEAP-OHA in anhydrous DMSO to prevent premature hydration of the ketone. Dilute to working concentrations (0.1 µM to 100 µM) in assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Enzyme Pre-incubation (Critical Step): Combine the target metalloenzyme (e.g., 5 nM) with the DEAP-OHA dilution series. Incubate at 37°C for 30 minutes.

    • Causality: The hydration of the C7 ketone to the active gem-diol is a slow, equilibrium-driven process. Omitting this pre-incubation will result in artificially high IC₅₀ values.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic or chromogenic enzyme substrate at its established Km​ concentration.

  • Kinetic Readout: Monitor product formation continuously for 15 minutes using a microplate reader.

  • Data Analysis: Plot initial velocities against DEAP-OHA concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

Protocol 2: Fluorescence-Based Target Engagement Assay

Objective: Validate Mechanism B by monitoring the TICT-to-ICT transition upon active site binding.

  • Probe Equilibration: Add DEAP-OHA to a black, flat-bottom 96-well plate at a fixed concentration of 1 µM in assay buffer.

  • Baseline Measurement: Excite the plate at 420 nm and record the baseline emission spectrum (500–700 nm). The signal should be weak and red-shifted (~620 nm) due to TICT-mediated quenching[3].

  • Enzyme Titration: Titrate the target enzyme into the wells (from 0.1 µM to 10 µM).

  • Incubation: Allow 30 minutes for binding and gem-diol formation.

  • Signal Acquisition: Re-read the emission spectrum.

    • Causality: As the probe binds the active site, the diethylamino rotor is restricted. You will observe a dramatic fluorescence enhancement and a blue shift to ~540 nm[2].

  • Validation (Competition): To prove the signal is active-site specific, add a known, non-fluorescent competitive inhibitor (e.g., a standard reference drug) at 100x concentration. The fluorescence should drop back to baseline as DEAP-OHA is displaced into the bulk solvent.

Workflow Start DEAP-OHA Evaluation Path1 Enzyme Kinetics (Mechanism A) Start->Path1 Path2 Photophysical Assay (Mechanism B) Start->Path2 Exp1 Dose-Response (IC50) Requires Pre-incubation Path1->Exp1 Exp2 Fluorescence Titration Wash-Free Readout Path2->Exp2 Val1 Functional Inhibition Confirmed Exp1->Val1 Val2 Physical Occupancy Confirmed Exp2->Val2 End Self-Validating System Orthogonally Verified Val1->End Val2->End

Caption: Orthogonal experimental workflow for self-validating DEAP-OHA target engagement.

Conclusion

DEAP-OHA is a prime example of rational chemical design where structural features dictate dual functionality. By leveraging the 7-oxoheptanoic acid chain for transition-state metalloenzyme inhibition and the diethylamino push-pull system for TICT-based optical reporting, researchers can utilize this compound not just as a drug candidate, but as a sophisticated molecular probe for mapping active site dynamics and validating target engagement in real-time.

References

  • Design of Amino Acid Aldehydes as Transition-State Analogue Inhibitors of Arginase Journal of the American Chemical Society URL:[Link]

  • Twisted Intramolecular charge transfer (TICT)-based fluorescent probes and imaging agents Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy MDPI URL:[Link]

Sources

An In-depth Technical Guide to the Structural Properties and Characterization of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural properties and characterization of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its synthesis, structure, and analytical profile is paramount for its application and development. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.

Introduction and Molecular Overview

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (CAS No. 951889-32-0) is a bifunctional organic molecule featuring a heptanoic acid chain, a ketone, and a para-substituted N,N-diethylaminophenyl group.[1] This unique combination of a lipophilic aromatic portion and a hydrophilic carboxylic acid moiety imparts amphiphilic character to the molecule, suggesting potential applications as a specialty surfactant, a linker molecule in bioconjugation, or as a building block for more complex pharmaceutical agents. The N,N-diethylamino group, a strong electron-donating substituent, significantly influences the electronic properties of the aromatic ring, which can be a key factor in its reactivity and potential biological activity.

A thorough characterization of this molecule is essential for its quality control, to understand its behavior in different chemical and biological systems, and to meet regulatory requirements for its use in drug development and other applications. This guide will delve into a plausible synthetic route and the key analytical techniques for its comprehensive characterization.

Plausible Synthesis via Friedel-Crafts Acylation

The N,N-diethylamino group is a strong activating group and an ortho-, para-director. Due to steric hindrance from the diethylamino group, the acylation is expected to occur predominantly at the para-position.

Conceptual Experimental Protocol: Synthesis

Objective: To synthesize 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Materials:

  • N,N-diethylaniline

  • Pimelic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Methodology:

Step 1: Preparation of Pimelic Acid Monochloride

This step is crucial as it creates the acylating agent. A gentler alternative to thionyl chloride, such as oxalyl chloride with a catalytic amount of DMF, can also be employed to minimize side reactions.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend pimelic acid in a minimal amount of anhydrous DCM.

  • Add an excess of thionyl chloride (e.g., 1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then reflux gently for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pimelic acid monochloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Friedel-Crafts Acylation

The choice of Lewis acid and solvent is critical for the success of this reaction. Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid.

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethylaniline in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, typically 1.1 to 1.5 equivalents) portion-wise, keeping the temperature below 5 °C. A complex between the Lewis acid and the carbonyl group of the product will form.[3]

  • Dissolve the crude pimelic acid monochloride from Step 1 in anhydrous DCM and add it dropwise to the N,N-diethylaniline-AlCl₃ mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

Proper work-up is essential to remove the Lewis acid and other impurities.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl. This will hydrolyze the aluminum complexes.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Logical Synthesis Workflow:

Synthesis_Workflow Pimelic_Acid Pimelic Acid Pimelic_Acid_Monochloride Pimelic Acid Monochloride Pimelic_Acid->Pimelic_Acid_Monochloride Acyl Chloride Formation SOCl2 SOCl₂ or (COCl)₂ SOCl2->Pimelic_Acid_Monochloride Reaction_Mixture Reaction Mixture Pimelic_Acid_Monochloride->Reaction_Mixture Friedel-Crafts Acylation NN_diethylaniline N,N-diethylaniline NN_diethylaniline->Reaction_Mixture AlCl3 AlCl₃ AlCl3->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Workup Work-up & Purification Crude_Product->Workup Purified_Product Pure Product Workup->Purified_Product

Caption: A logical workflow for the synthesis of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy

  • Aromatic Protons: The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, with two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the electron-donating N,N-diethylamino group will be shielded and appear upfield, while the protons ortho to the electron-withdrawing keto group will be deshielded and appear downfield.

  • Aliphatic Protons: The heptanoic acid chain will show a series of multiplets. The methylene protons adjacent to the ketone (α to the carbonyl) and the carboxylic acid (α to the carboxyl) will be the most deshielded. The diethylamino group will show a quartet for the methylene protons and a triplet for the methyl protons.

  • Carboxylic Acid Proton: A broad singlet, typically in the range of δ 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

  • Carbonyl Carbons: Two distinct signals in the downfield region (δ 170-210 ppm) corresponding to the ketone and carboxylic acid carbonyls.

  • Aromatic Carbons: Six signals for the aromatic carbons. The carbon bearing the N,N-diethylamino group will be significantly shielded, while the carbon attached to the keto group will be deshielded. The ipso-carbon of the keto group will also be visible.

  • Aliphatic Carbons: Signals corresponding to the methylene carbons of the heptanoic acid chain and the ethyl groups of the diethylamino substituent.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Ar-H (ortho to -NEt₂)~6.7 (d, 2H)~110
Ar-H (ortho to -C=O)~7.9 (d, 2H)~130
Ar-C (ipso to -NEt₂)-~153
Ar-C (ipso to -C=O)-~128
-CH ₂-CH₃ (-NEt₂)~3.4 (q, 4H)~45
-CH₂-C H₃ (-NEt₂)~1.2 (t, 6H)~13
-C(=O)-CH ₂-~2.9 (t, 2H)~38
-CH ₂-COOH~2.3 (t, 2H)~34
-CH₂- chain~1.3-1.7 (m, 6H)~24-29
-C =O (ketone)-~198
-C OOH-~178
-COOH ~11-12 (br s, 1H)-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is expected to show characteristic absorption bands.[5]

Expected IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Carboxylic Acid (-OH)O-H stretch2500-3300 (broad)
Aromatic C-HC-H stretch3000-3100
Aliphatic C-HC-H stretch2850-2960
Ketone (C=O)C=O stretch1670-1690 (conjugated)
Carboxylic Acid (C=O)C=O stretch1700-1725
Aromatic C=CC=C stretch1580-1600
C-NC-N stretch1300-1350

The broad O-H stretch of the carboxylic acid is a key diagnostic feature. The position of the ketone's C=O stretch is lowered due to conjugation with the electron-rich aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (Molecular Formula: C₁₇H₂₅NO₃), the expected monoisotopic mass is 291.1834 g/mol .[1]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 291.

  • McLafferty Rearrangement: A common fragmentation for ketones, which could lead to the loss of a neutral alkene.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. A prominent fragment would be the acylium ion [C₆H₄N(CH₂CH₃)₂CO]⁺ at m/z = 176.

  • Loss of Water: From the carboxylic acid group.

  • Loss of COOH: A peak corresponding to [M-45]⁺.

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and key fragments with high accuracy.

Experimental Workflow for Characterization:

Characterization_Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry (LRMS, HRMS) Purified_Product->MS Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Sources

A Hypothetical In Vivo Pharmacokinetic Profile and Investigational Guide for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the in vivo pharmacokinetic evaluation of the novel chemical entity, 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. In the absence of published data for this specific molecule, this document outlines a robust, scientifically-grounded strategy for its characterization. The methodologies and interpretations are based on established principles of drug metabolism and pharmacokinetics (DMPK) and are designed to provide a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction to 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid: A Structural Perspective

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is a small molecule with distinct chemical features that are predictive of its pharmacokinetic behavior. Its structure comprises a heptanoic acid chain, a ketone functional group, and an N,N-diethylaminophenyl moiety. The carboxylic acid group imparts acidic properties, suggesting potential for interactions with transporters and plasma proteins. The N,N-diethylamino group and the aromatic ring are likely sites of metabolic activity. Understanding the interplay of these structural elements is crucial for designing and interpreting in vivo pharmacokinetic studies.

Predicted ADME Profile

A preliminary assessment of the compound's structure allows for the formulation of a hypothetical ADME profile, which will guide the experimental design.

  • Absorption: The molecule's moderate size and lipophilicity, suggested by its structure, may allow for passive diffusion across the gastrointestinal tract. The carboxylic acid moiety, however, may lead to pH-dependent absorption.

  • Distribution: The presence of the carboxylic acid suggests that the compound may bind to plasma proteins, such as albumin. The overall lipophilicity will influence its distribution into tissues.

  • Metabolism: The N,N-diethylamino group is a prime candidate for oxidative metabolism by cytochrome P450 enzymes, potentially leading to N-dealkylation. The aromatic ring may undergo hydroxylation, and the ketone could be subject to reduction.

  • Excretion: The parent compound and its metabolites are likely to be eliminated through both renal and biliary routes. The carboxylic acid group may facilitate active tubular secretion in the kidneys.

In Vivo Pharmacokinetic Study Design: A Step-by-Step Protocol

The following protocol outlines a comprehensive in vivo study in a rodent model, such as the Sprague-Dawley rat, to determine the key pharmacokinetic parameters of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose of 2 mg/kg will be administered via the tail vein to determine the compound's clearance and volume of distribution. The compound will be formulated in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG400, and 55% saline.

    • Oral (PO) Administration: A single oral gavage dose of 10 mg/kg will be administered to assess oral absorption and bioavailability. The compound will be formulated as a suspension in 0.5% methylcellulose in water.

Blood Sample Collection

Blood samples (approximately 0.2 mL) will be collected from a cannulated jugular vein at the following time points:

  • IV Dosing: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • PO Dosing: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

The collected blood will be placed in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. Plasma samples will be stored at -80°C until analysis.

Bioanalytical Method Development and Validation

A sensitive and specific analytical method is essential for the accurate quantification of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid in plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for such applications.[1][2][3]

Sample Preparation

Due to the complexity of the plasma matrix, a sample preparation step is necessary to remove proteins and other interfering substances.[4] Two common approaches are:

  • Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.

  • Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase extraction cartridge that retains the analyte, while allowing interfering components to be washed away. The analyte is then eluted with a suitable solvent.

LC-MS/MS Conditions
  • Liquid Chromatography: Reversed-phase chromatography using a C18 column is a suitable starting point. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) will likely provide good separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will be used for detection. The precursor ion will be the protonated molecule [M+H]+, and specific fragment ions will be monitored for quantification and confirmation.

Data Analysis and Pharmacokinetic Parameter Calculation

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the following pharmacokinetic parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Metabolite Identification

To gain a comprehensive understanding of the compound's disposition, it is crucial to identify its major metabolites. This can be achieved by analyzing plasma, urine, and feces samples using high-resolution mass spectrometry. Potential metabolic pathways include:

  • Oxidation: N-de-ethylation of the diethylamino group, and hydroxylation of the aromatic ring.

  • Reduction: Reduction of the ketone to a secondary alcohol.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Visualizations

Experimental Workflow

G cluster_preclinical In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis Dosing Dosing (IV and PO in Rats) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage SamplePrep Sample Preparation (Protein Precipitation or SPE) Storage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc MetID Metabolite Identification LCMS->MetID Report Reporting PK_Calc->Report MetID->Report

Caption: Proposed experimental workflow for the in vivo pharmacokinetic study.

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 7-[4-(N,N-Diethylamino)phenyl]- 7-oxoheptanoic acid N_Deethyl N-De-ethylated Metabolite Parent->N_Deethyl N-Dealkylation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation Reduced Keto-reduced Metabolite Parent->Reduced Ketone Reduction Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation

Caption: Predicted metabolic pathways for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in vivo pharmacokinetic characterization of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. By following the detailed protocols for study design, bioanalysis, and data interpretation, researchers can generate a robust dataset to understand the ADME properties of this novel chemical entity. The insights gained from these studies are critical for making informed decisions in the drug discovery and development process.

References

[5] Comparative Analysis of the Pharmacokinetic Properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid Derivatives - Benchchem. (URL: )

[6] 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid - Fluorochem. (URL: _)

[1] Analytical methods for amino acid determination in organisms - PubMed. (URL: )

[2] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC. (URL: )

[3] Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (URL: )

[4] 7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: )

Sources

An In-depth Technical Guide to 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid: Synthesis, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, a substituted aromatic ketoacid of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a probable synthetic route based on established chemical principles, and presents a thorough workflow for its analytical characterization. The content herein is curated to empower researchers with the foundational knowledge required for the effective handling, application, and further investigation of this compound.

Introduction: The Significance of Aromatic Ketoacids

Aromatic ketoacids represent a pivotal class of organic molecules, characterized by the presence of both a ketone and a carboxylic acid functional group linked to an aromatic scaffold. This unique structural combination imparts a versatile reactivity profile, rendering them invaluable as intermediates in the synthesis of a diverse array of biologically active molecules and advanced functional materials. The incorporation of a dialkylamino substituent on the phenyl ring, as seen in 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, can profoundly influence the molecule's electronic properties, basicity, and pharmacokinetic profile, making it an intriguing candidate for drug discovery and development programs.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is not extensively documented in publicly accessible literature, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: Key Identifiers and Molecular Properties

IdentifierValueSource
IUPAC Name 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid[1]
CAS Number 951889-32-0[1][2]
Molecular Formula C₁₇H₂₅NO₃[1][2]
Molecular Weight 291.39 g/mol [2]
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Implications
XLogP3-AA 3.1This value suggests a moderate level of lipophilicity, indicating that the compound is likely to have good membrane permeability but may exhibit limited aqueous solubility.
Topological Polar Surface Area (TPSA) 57.6 ŲA TPSA in this range is often associated with good oral bioavailability in drug candidates.
Hydrogen Bond Donors 1The carboxylic acid group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 4The carbonyl oxygen, the carboxylic acid oxygen, and the tertiary amine can act as hydrogen bond acceptors.
Rotatable Bond Count 10The high number of rotatable bonds suggests conformational flexibility, which can be a critical factor in its interaction with biological targets.

Synthesis Pathway: A Mechanistic Approach

The proposed synthesis involves the reaction of N,N-diethylaniline with pimelic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 N,N-Diethylaniline catalyst AlCl₃ (Lewis Acid) reactant1->catalyst + reactant2 Pimelic Anhydride reactant2->catalyst + product 7-[4-(N,N-Diethylamino)phenyl]- 7-oxoheptanoic acid catalyst->product Friedel-Crafts Acylation solvent Inert Solvent (e.g., CS₂, Nitrobenzene)

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol (Hypothetical):

This protocol is adapted from established procedures for similar Friedel-Crafts acylations.

  • Preparation of Pimelic Anhydride: In a round-bottom flask fitted with a reflux condenser, pimelic acid (1 equivalent) is heated with acetic anhydride (1.5 equivalents) at reflux for 2 hours. The excess acetic anhydride and acetic acid are then removed under reduced pressure to yield crude pimelic anhydride.

  • Friedel-Crafts Acylation:

    • Anhydrous aluminum chloride (2.2 equivalents) is suspended in an inert solvent (e.g., carbon disulfide or nitrobenzene) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

    • Pimelic anhydride (1 equivalent), dissolved in the same solvent, is added dropwise to the stirred suspension.

    • After the addition is complete, N,N-diethylaniline (1 equivalent) is added dropwise, maintaining the low temperature.

    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up and Purification:

    • The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Characterization synthesis Synthesized Product hplc HPLC/UPLC synthesis->hplc Purity Assessment tlc TLC synthesis->tlc Reaction Monitoring nmr ¹H and ¹³C NMR ms Mass Spectrometry (MS) nmr->ms Molecular Weight Confirmation ir Infrared (IR) Spectroscopy ms->ir Functional Group Analysis mp Melting Point ir->mp Physical Property hplc->nmr Structural Confirmation solubility Solubility Studies mp->solubility Further Characterization

Caption: Comprehensive analytical workflow for characterization.

Expected Analytical Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diethylamino group (a quartet and a triplet), aromatic protons on the substituted phenyl ring (two doublets), and the aliphatic protons of the heptanoic acid chain.

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

  • Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, the O-H stretching of the carboxylic acid, and the C-N stretching of the aromatic amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A single sharp peak would indicate a high degree of purity.

Troubleshooting Solubility for Experimental Assays

Given its predicted lipophilicity, achieving sufficient aqueous solubility for biological assays can be a challenge.

Systematic Approach to Improving Solubility:
  • Co-solvent System: The initial and most common approach is to first dissolve the compound in a small volume of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock solution into the aqueous buffer.

  • pH Adjustment: As a carboxylic acid, the solubility of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is expected to be highly pH-dependent. Increasing the pH of the aqueous buffer above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. The tertiary amine also has a pKa, and its protonation state will be pH-dependent.

  • Use of Excipients: For more challenging cases, formulation strategies involving excipients such as cyclodextrins or surfactants can be employed to enhance solubility.

Conclusion and Future Directions

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is a compound with significant potential, stemming from its unique combination of a substituted aromatic ketoacid scaffold. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic strategy, and a robust analytical workflow. The information presented herein serves as a valuable resource for researchers, enabling them to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. Further experimental validation of the predicted physicochemical properties and exploration of its biological activities are warranted and encouraged.

References

Sources

Preliminary investigation of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid toxicity

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Preliminary Toxicological Investigation of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary toxicological investigation of the novel chemical entity (NCE), 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. Given the absence of published toxicological data for this compound, this document outlines a tiered, multi-parametric approach, beginning with computational predictions and progressing through essential in vitro assays. We detail the rationale and step-by-step protocols for assessing cytotoxicity, genotoxicity, and potential for oxidative stress. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational safety profile for NCEs, enabling informed decisions in early-stage research and development.

Introduction: The Imperative for Early-Stage Toxicity Screening

The journey of a novel chemical entity (NCE) from discovery to potential application is fraught with challenges, a primary one being the early identification of potential toxicity. Evaluating the safety profile of new compounds is a critical first step in drug discovery and chemical development, saving significant time and resources by flagging potentially harmful entities before they advance to more costly preclinical and clinical stages[1].

This guide focuses on 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid , a compound identified by CAS Number 951889-32-0, with the molecular formula C17H25NO3 and a molecular weight of 291.4 g/mol [2][3]. To date, the toxicological properties of this compound have not been characterized in publicly available literature. Therefore, a systematic, preliminary investigation is warranted.

Our approach is structured as a logical, tiered workflow, designed to build a comprehensive preliminary toxicity profile. This strategy integrates computational toxicology with a battery of robust in vitro assays, reflecting a modern approach to safety assessment that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing[4].

Tier 1: In Silico Computational Toxicology Assessment

Before any benchwork is initiated, computational (in silico) methods provide a powerful, rapid, and cost-effective means to predict potential toxicological liabilities based on the chemical's structure[4]. These models use algorithms and extensive databases of known toxicants to forecast adverse effects.

Scientific Rationale

The core principle behind in silico toxicology is the Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity (or toxicity) of a chemical is directly related to its molecular structure[4][5]. By analyzing the structural features (molecular descriptors) of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, we can compare it to a vast library of compounds with known toxicological profiles to predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity[4]. This step is crucial for hypothesis generation and guiding the design of subsequent in vitro experiments[6].

In Silico Assessment Workflow

The process involves several key steps, from data curation to model validation, to generate a reliable toxicity prediction[7].

In_Silico_Workflow A Input Compound Structure (SMILES/InChI for C17H25NO3) B Calculate Molecular Descriptors (e.g., LogP, MW, Polar Surface Area) A->B Structural Analysis C Select Prediction Models (e.g., QSAR, Machine Learning) B->C Feature Extraction D Run Predictions on Toxicity Endpoints (Mutagenicity, Carcinogenicity, etc.) C->D Model Application E Analyze & Interpret Results (Identify potential structural alerts) D->E Data Evaluation F Generate Hypothesis for In Vitro Testing E->F Decision Making

Caption: Workflow for in silico toxicity prediction.

Recommended Tools

Several publicly available and commercial platforms can be utilized for this purpose, including:

  • ProTox-II

  • SwissADME

  • Toxtree

  • ADMETlab [8]

These tools provide predictions on various endpoints and can help identify structural fragments associated with toxicity, guiding the next stages of investigation.

Tier 2: In Vitro Cytotoxicity Assessment

The first and most fundamental in vitro step is to determine the concentration at which the compound elicits a cytotoxic response. This provides a quantitative measure of the compound's potency in killing cells or inhibiting their proliferation.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[9].

Scientific Rationale: The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells[9][10]. The amount of formazan produced is directly proportional to the number of viable cells[9]. By measuring the absorbance of the solubilized formazan, we can quantify the cytotoxic effect of the compound.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters Cell

Caption: Principle of the MTT cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

This protocol is designed for adherent cells in a 96-well format but can be adapted.

Materials:

  • Selected cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney)

  • Complete cell culture medium

  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • 96-well clear-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (to ensure exponential growth) in 100 µL of complete medium per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[11].

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO concentration matched to the highest compound dose) and no-treatment control wells[11].

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent toxicity[9].

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL)[12].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT into visible purple formazan crystals[9].

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix gently on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals[10][11].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance[9][10].

Data Presentation and Interpretation

Results are typically expressed as the IC50 value—the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
Hepatocellular Carcinoma
HepG2 (Liver) MTT 48 Data to be determined
Human Embryonic Kidney
HEK293 (Kidney) MTT 48 Data to be determined
Human Colon Carcinoma

| Caco-2 (Intestine) | MTT | 48 | Data to be determined |

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is paramount as it identifies compounds that can cause genetic damage (mutations), which may lead to cancer. We recommend a two-pronged approach using the bacterial reverse mutation assay (Ames test) and the single-cell gel electrophoresis (Comet) assay.

Ames Test: Assessing Mutagenic Potential

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical compound[13].

Scientific Rationale: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they carry a mutation that prevents them from synthesizing this essential amino acid and cannot grow on a histidine-free medium[13]. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-deficient plate[13][14]. A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests the compound is a mutagen[13]. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic only after being metabolized[15].

Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[15]

  • Minimal glucose agar plates

  • Top agar (containing a trace amount of histidine/biotin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

  • S9 fraction and cofactor solution (for metabolic activation)

Procedure:

  • Preparation: Melt the top agar and maintain it at 45°C. Prepare dilutions of the test compound[16].

  • Incorporation: To a tube containing 2 mL of molten top agar, add:

    • 100 µL of the bacterial tester strain culture.

    • 100 µL of the test compound dilution (or control solution).

    • 500 µL of S9 mix (for +S9 plates) or buffer (for -S9 plates)[13].

  • Plating: Vortex the tube briefly and pour the mixture onto a minimal glucose agar plate, distributing it evenly[17].

  • Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours[16].

  • Colony Counting: Count the number of revertant colonies on each plate.

Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) count.

Comet Assay: Detecting DNA Strand Breaks

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive technique for the quantitative assessment of DNA damage, including single and double-strand breaks, in individual cells[18][19].

Scientific Rationale: Cells are embedded in an agarose gel on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a nucleoid. The slides are then subjected to electrophoresis. Under alkaline conditions, DNA, which is negatively charged, migrates towards the anode. Undamaged DNA remains compact within the nucleoid (the "head"), while fragmented DNA (from strand breaks) migrates out, forming a "tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage[20][21].

Comet_Assay_Workflow A 1. Treat Cells with Test Compound B 2. Embed Cells in Low-Melt Agarose on a Slide A->B C 3. Cell Lysis (Remove membranes/proteins) B->C D 4. Alkaline Unwinding & Electrophoresis C->D E 5. Neutralization & DNA Staining (e.g., SYBR Gold) D->E F 6. Visualization & Image Analysis E->F G Quantify DNA Damage (% Tail DNA, Tail Moment) F->G

Caption: General workflow for the Comet assay.

Protocol: Alkaline Comet Assay

Procedure:

  • Cell Treatment: Expose a suitable cell line to various concentrations of the test compound for a defined period.

  • Slide Preparation: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide. Allow to solidify[21].

  • Lysis: Immerse the slides in a cold lysis solution for at least 60 minutes at 4°C to lyse the cells and unfold the DNA[21].

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 30-40 minutes to unwind the DNA[21].

  • Electrophoresis: Apply a voltage (e.g., 1 V/cm) for 30-55 minutes[21].

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide)[19][21].

  • Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized image analysis software. Key metrics include % DNA in the tail and tail moment.

Tier 4: Mechanistic Insights - Reactive Oxygen Species (ROS) Assay

To gain initial insights into the mechanism of toxicity, assessing the induction of oxidative stress is a valuable step. Many toxic compounds exert their effects by generating reactive oxygen species (ROS).

Scientific Rationale: ROS are highly reactive molecules derived from oxygen that can damage DNA, proteins, and lipids, leading to cellular dysfunction and death[22]. The most common method to measure intracellular ROS uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS[22].

Protocol: DCFH-DA ROS Assay

Procedure:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of diluted DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well[23].

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated[22][23].

  • Compound Treatment: Remove the DCFH-DA solution, wash the cells again with PBS, and add 100 µL of the test compound dilutions. Include a positive control (e.g., Tert-Butyl hydroperoxide) and a negative control[22].

  • Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm[22]. Readings can be taken kinetically over time or as an endpoint measurement.

Integrated Assessment and Conclusion

The preliminary toxicological investigation of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid requires a multi-faceted approach. The data gathered from in silico predictions, cytotoxicity assays (IC50 values), genotoxicity screens (Ames and Comet assays), and mechanistic studies (ROS production) must be integrated to form a cohesive initial safety profile.

  • A low IC50 value across multiple cell lines suggests broad cytotoxic potential.

  • A positive Ames test indicates mutagenicity, a significant red flag for further development.

  • A positive Comet assay, especially in the absence of a positive Ames test, may suggest a clastogenic or aneugenic mechanism rather than point mutations.

  • An increase in ROS production can provide a plausible mechanism for observed cytotoxicity or genotoxicity.

This structured, tiered approach provides a robust foundation for decision-making. It allows for the early identification of potential hazards, guiding further, more specific toxicological studies and ultimately contributing to the safer development of novel chemical compounds.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Gadaleta, D., Manganelli, S., & Manganaro, A. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC - NIH. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). OxiSelect. Retrieved from [Link]

  • Dhawan, A., Bajpayee, M., & Parmar, D. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. Retrieved from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link]

  • Shahi, S., & Sharma, S. (2026). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013). JaCVAM. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Vijay, U., Gupta, S., & Mathur, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved from [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. Retrieved from [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. (2024). Instem. Retrieved from [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio. Retrieved from [Link]

  • Wu, S., Fisher, J., & Naciff, J. (2019). A review on machine learning methods for in silico toxicity prediction. SAR and QSAR in Environmental Research. Retrieved from [Link]

  • The Ames Test. (n.d.). University of Washington. Retrieved from [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). PMC - NIH. Retrieved from [Link]

  • Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. PMC - NIH. Retrieved from [Link]

  • De Lapuente, J., González-Lomba, A., & Borrás, M. (2012). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. PMC - NIH. Retrieved from [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Ames Test. (n.d.). Cyprotex. Retrieved from [Link]

  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. Retrieved from [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025). IntechOpen. Retrieved from [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. (2011). Frontiers. Retrieved from [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). ScienceDirect. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. Retrieved from [Link]

Sources

NMR and mass spectrometry spectral data for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid using NMR and Mass Spectrometry

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel compound 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed walkthrough of spectral interpretation, grounded in fundamental principles and supported by authoritative references. The methodologies and interpretations presented herein are intended to serve as a robust framework for the structural characterization of similar small molecules.

Introduction: The Importance of Spectroscopic Analysis

The structural confirmation of a newly synthesized or isolated compound is a cornerstone of chemical research and development. Techniques like NMR and mass spectrometry provide unambiguous evidence of a molecule's atomic connectivity and overall structure. For a molecule such as 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, with its distinct aromatic and aliphatic regions, a multi-technique approach is essential for complete characterization. This guide will delve into the predicted spectral data for this compound, offering insights into the experimental choices and data interpretation that lead to a confident structural assignment.

Predicted Spectroscopic Data

Due to the novel nature of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, publicly available experimental spectra are not readily found. The data presented here are therefore high-fidelity predictions based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions serve as a reliable benchmark for researchers working with this or related molecules.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the substituted phenyl ring and the aliphatic protons of the heptanoic acid chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d2HAr-H (ortho to C=O)
6.65d2HAr-H (meta to C=O)
3.40q4H-N(CH₂CH₃)₂
2.95t2H-C(=O)CH₂-
2.35t2H-CH₂COOH
1.70p2H-C(=O)CH₂CH₂-
1.65p2H-CH₂CH₂COOH
1.38p2H-CH₂CH₂CH₂-
1.20t6H-N(CH₂CH₃)₂
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide a count of the unique carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
198.5Ar-C =O
178.0-C OOH
153.0Ar-C -N
131.0Ar-C H (ortho to C=O)
125.0Ar-C (ipso to C=O)
110.5Ar-C H (meta to C=O)
44.5-N(C H₂CH₃)₂
38.0-C(=O)C H₂-
34.0-C H₂COOH
29.0-C(=O)CH₂C H₂-
25.0-CH₂C H₂COOH
24.5-CH₂C H₂CH₂-
12.5-N(CH₂C H₃)₂
Predicted Mass Spectrometry Data (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
305Moderate[M]⁺ (Molecular Ion)
148High[C₁₀H₁₄NO]⁺
120Moderate[C₈H₁₀N]⁺
115Low[C₆H₁₁O₂]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment with a 30° pulse angle.

    • Set the spectral width to 16 ppm, centered at 6 ppm.

    • Employ a relaxation delay of 2 seconds and an acquisition time of 2 seconds.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 240 ppm, centered at 120 ppm.

    • Employ a relaxation delay of 2 seconds and an acquisition time of 1 second.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source via a direct insertion probe or flow injection.

  • Instrumentation: Use a magnetic sector or time-of-flight (TOF) mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the spectrum over a mass range of m/z 50-500.

    • Maintain the ion source temperature at 200 °C.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Results and Discussion: Interpreting the Spectra

A thorough analysis of the predicted spectra provides a detailed picture of the molecule's structure.

Analysis of the ¹H NMR Spectrum

The downfield region of the proton NMR spectrum is characterized by two doublets at approximately 7.85 ppm and 6.65 ppm. These signals are characteristic of a para-substituted benzene ring. The significant downfield shift of the protons at 7.85 ppm is due to the deshielding effect of the adjacent carbonyl group. Conversely, the protons at 6.65 ppm are shielded by the electron-donating diethylamino group, resulting in an upfield shift.

The aliphatic region shows a quartet at 3.40 ppm and a triplet at 1.20 ppm, which are characteristic of the N,N-diethyl groups. The remaining signals correspond to the heptanoic acid chain, with the protons alpha to the carbonyl and carboxylic acid groups appearing as triplets at 2.95 ppm and 2.35 ppm, respectively.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule. The two carbonyl carbons are the most downfield, with the ketone carbon at approximately 198.5 ppm and the carboxylic acid carbon at 178.0 ppm. The aromatic carbons appear in the range of 110-155 ppm, while the aliphatic carbons are found in the upfield region of the spectrum.

Analysis of the Mass Spectrum

The predicted mass spectrum shows a molecular ion peak at m/z 305, which corresponds to the molecular weight of the compound. The most abundant fragment ion is expected at m/z 148, resulting from a McLafferty rearrangement, a common fragmentation pathway for ketones with a sufficiently long alkyl chain. Another significant fragment at m/z 120 arises from the cleavage of the bond between the carbonyl group and the aromatic ring.

Caption: Predicted ESI-MS fragmentation pathway for the target compound.

Conclusion

The combined application of NMR and mass spectrometry provides a powerful and unambiguous method for the structural elucidation of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. The predicted spectral data and fragmentation pathways outlined in this guide offer a solid foundation for the experimental characterization of this and related molecules. By following the detailed protocols and interpretative logic presented, researchers can confidently assign the structure of their target compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Methodological & Application

Synthesis and Derivatization of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid and its subsequent derivatization. This class of molecules, featuring a substituted aryl ketone linked to a terminal carboxylic acid via a flexible aliphatic chain, represents a valuable scaffold in medicinal chemistry and materials science. The primary synthetic strategy detailed herein is the Friedel-Crafts acylation, a robust and reliable method for forging the key aryl-ketone bond.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, expert insights, and analytical validation procedures necessary for successful implementation.

Introduction and Scientific Context

Aryl oxoalkanoic acids are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The incorporation of a dialkylamino substituent, such as the N,N-diethylamino group, significantly modulates the electronic properties of the aromatic ring, enhancing its nucleophilicity and often imparting desirable pharmacokinetic or photophysical properties. The title compound, 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (CAS No. 951889-32-0)[3][4], serves as a versatile building block. The ketone functionality and the terminal carboxylic acid offer two distinct chemical handles for further molecular elaboration, enabling the creation of diverse chemical libraries of esters, amides, and other derivatives for screening and development.

The synthetic approach is centered on the Friedel-Crafts acylation , a cornerstone of electrophilic aromatic substitution.[5][6] This reaction is exceptionally well-suited for this target due to several key advantages:

  • High Regioselectivity: The potent electron-donating N,N-diethylamino group strongly directs acylation to the para position, minimizing the formation of isomeric byproducts.

  • Avoidance of Rearrangements: The acylium ion electrophile is resonance-stabilized and does not undergo the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[1]

  • Monoacylation Control: The product, an aryl ketone, is deactivated toward further acylation, which effectively prevents polysubstitution.[1][2]

This protocol will first detail the synthesis of the parent acid and subsequently outline general procedures for its conversion into ester and amide derivatives.

Overall Synthetic and Derivatization Workflow

The multi-stage process involves the preparation of a reactive acylating agent from heptanedioic acid, followed by the core Friedel-Crafts reaction, and concluding with potential derivatization of the terminal carboxyl group.

G cluster_0 Part 1: Parent Acid Synthesis cluster_1 Part 2: Derivatization Heptanedioic_acid Heptanedioic Acid Acyl_Chloride Heptanedioic Monochloride (Acylating Agent) Heptanedioic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Target_Acid 7-[4-(N,N-Diethylamino)phenyl] -7-oxoheptanoic Acid Acyl_Chloride->Target_Acid AlCl₃ (Lewis Acid) Friedel-Crafts Acylation NN_diethylaniline N,N-Diethylaniline NN_diethylaniline->Target_Acid AlCl₃ (Lewis Acid) Friedel-Crafts Acylation Ester_Deriv Ester Derivative Target_Acid->Ester_Deriv R-OH, H⁺ catalyst (Esterification) Amide_Deriv Amide Derivative Target_Acid->Amide_Deriv R₂NH, Coupling Agent (Amidation)

Caption: Synthetic pathway for the parent acid and its subsequent derivatization.

Experimental Protocols

Protocol 1: Synthesis of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid

This protocol details the two-step synthesis starting from heptanedioic acid.

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Notes
Heptanedioic AcidC₇H₁₂O₄160.17111-16-0Pimelic acid
Thionyl ChlorideSOCl₂118.977719-09-7Use fresh, handle in fume hood
N,N-DiethylanilineC₁₀H₁₅N149.2391-66-7Use fresh, distilled if necessary
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Highly hygroscopic, handle quickly
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade
Hydrochloric Acid (conc.)HCl36.467647-01-0For work-up
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6Drying agent
Ethyl AcetateC₄H₈O₂88.11141-78-6For chromatography
HexanesC₆H₁₄86.18110-54-3For chromatography

Step 1: Preparation of Heptanedioyl Monochloride

Causality: Heptanedioic acid itself is not electrophilic enough for the Friedel-Crafts reaction. Conversion to the acyl chloride dramatically increases the reactivity of the carbonyl carbon, facilitating the generation of the key acylium ion intermediate.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptanedioic acid (1.0 eq).

  • In a fume hood, add an excess of thionyl chloride (approx. 2.0-3.0 eq).

  • Gently heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude heptanedioyl monochloride (a mixture of mono- and di-acyl chloride) is a viscous oil and is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

Causality: The Lewis acid catalyst, AlCl₃, coordinates to the acyl chloride, abstracting the chloride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of N,N-diethylaniline. The reaction is performed at low temperature initially to control the exothermic reaction and improve selectivity.

  • Set up a three-neck round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add anhydrous aluminum chloride (AlCl₃, approx. 2.2 eq) to anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve N,N-diethylaniline (1.0 eq) and the crude heptanedioyl monochloride (1.1 eq) in anhydrous DCM.

  • Add the solution from step 4 dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude residue by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate in hexanes), is typically effective.

  • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid as a solid or viscous oil.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach ensures a comprehensive and trustworthy validation of the molecular structure.

G cluster_0 Structural Confirmation cluster_1 Purity Assessment Purified_Product Purified Product NMR ¹H & ¹³C NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS TLC Thin-Layer Chromatography (TLC) Purified_Product->TLC HPLC High-Performance Liquid Chromatography (HPLC) Purified_Product->HPLC Structure_Confirmed Structure Verified NMR->Structure_Confirmed Correct shifts, integrations, and coupling patterns MS->Structure_Confirmed Correct Molecular Ion Peak [M+H]⁺ or [M-H]⁻ Purity_Confirmed Purity Verified TLC->Purity_Confirmed Single Spot HPLC->Purity_Confirmed Single Peak (>95% Purity)

Caption: Workflow for the analytical validation of the synthesized compound.

Expected Analytical Data:

  • ¹H NMR: Expect signals corresponding to the ethyl groups of the diethylamino moiety (a triplet and a quartet), aromatic protons in the para-substituted pattern (two doublets), and multiplets for the six methylene groups of the heptanoic acid chain, plus a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals should appear for the aromatic carbons, the two distinct carbonyl carbons (ketone and carboxylic acid), the aliphatic chain carbons, and the carbons of the N,N-diethylamino group.

  • Mass Spec (ESI): For C₁₇H₂₅NO₃ (MW: 291.39 g/mol ), expect to find [M+H]⁺ at m/z ≈ 292.19 or [M-H]⁻ at m/z ≈ 290.18.[4]

Protocol 2: General Procedures for Derivatization

The parent acid is a platform for creating diverse derivatives. The following are generalized protocols.

A. Esterification (e.g., Synthesis of Ethyl Ester)

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. Using the alcohol as the solvent and a strong acid catalyst drives the reaction toward the ester product.[7]

  • Dissolve the parent acid (1.0 eq) in a suitable alcohol (e.g., absolute ethanol, used in large excess).

  • Add a catalytic amount of a strong acid (e.g., 3-5 drops of concentrated H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.[8]

  • Cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution (to neutralize the acid), followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

B. Amidation via an Acyl Chloride Intermediate

Causality: The carboxylic acid is converted to a more reactive acyl chloride, which readily reacts with the amine nucleophile. A non-nucleophilic base is often added to scavenge the HCl byproduct.[7]

  • Convert the parent acid to its acyl chloride using thionyl chloride as described in Protocol 1, Step 1.

  • In a separate flask, dissolve the desired amine (primary or secondary, 1.1 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C.

  • Slowly add the crude acyl chloride (1.0 eq) dissolved in DCM to the amine solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the mixture to remove any amine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the resulting amide by column chromatography or recrystallization.

G cluster_0 Ester Synthesis cluster_1 Amide Synthesis Parent_Acid 7-[4-(N,N-Diethylamino)phenyl] -7-oxoheptanoic Acid Ester_Product Ester Derivative Parent_Acid->Ester_Product R-OH / H⁺ Acyl_Chloride Acyl Chloride Intermediate Parent_Acid->Acyl_Chloride 1. SOCl₂ Amide_Product Amide Derivative Acyl_Chloride->Amide_Product 2. R₂NH / Base

Caption: Key derivatization pathways from the parent carboxylic acid.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps involving volatile, corrosive, or toxic reagents (e.g., thionyl chloride, DCM, AlCl₃) must be performed in a certified chemical fume hood.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water and is corrosive. Handle with care, avoiding atmospheric moisture. The quenching procedure is highly exothermic and must be done slowly and with caution.

  • Thionyl Chloride: Is corrosive and a lachrymator. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 7-Oxoheptanoic Acid Derivatives for Antibacterial Studies. Benchchem.
  • Chemistry Steps. (2025).
  • Fluorochem. 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. Fluorochem.
  • Sigma-Aldrich.
  • Benchchem. (2025). Technical Guide: Ethyl 7-(3-fluorophenyl)
  • Guidechem. 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. Guidechem.
  • Benchchem. (2025).
  • Organic Chemistry Portal.
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
  • Molecules. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

Sources

Title: Preparation of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed, field-proven guide for the preparation, storage, and use of stock solutions of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid for cell culture experiments. The protocols herein are designed to ensure the highest degree of accuracy, reproducibility, and sterility, which are critical for generating reliable in vitro data. We will delve into the causality behind key procedural steps, from solvent selection to sterile filtration and long-term storage, providing a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stock Solution Integrity

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is a small organic molecule used in various research applications. The success and reproducibility of any cell-based assay using this and other similar small molecules are fundamentally dependent on the quality and accuracy of the stock solution.[1] Errors in preparation, such as incorrect concentration, microbial contamination, or compound precipitation, can invalidate experimental results, leading to a significant loss of time and resources.[1]

This guide provides a robust methodology grounded in established best practices for handling small molecules in a cell culture setting. The central pillars of this protocol are:

  • Accuracy: Ensuring the final concentration is precisely what is calculated.

  • Solubility & Stability: Maintaining the compound in a dissolved and stable state.

  • Sterility: Preventing microbial contamination of cell cultures.

Physicochemical Properties & Reagent Selection

A foundational understanding of the compound's properties is essential for proper handling.

Compound Characteristics

The key physicochemical data for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid are summarized below.

PropertyValueSource(s)
CAS Number 951889-32-0[2][3]
Molecular Formula C₁₇H₂₅NO₃[2][3]
Molecular Weight (MW) 291.4 g/mol [2]
Appearance Typically supplied as a solid powder.[4]
Solvent Selection: The Case for DMSO

The choice of solvent is the most critical decision in preparing a stock solution. While specific solubility data for this compound is not widely published, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the vast majority of non-polar small molecules intended for cell culture use.[4][5][6]

Why DMSO?

  • Broad Solvency: DMSO is a powerful aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds that are otherwise insoluble in aqueous media.[5]

  • Cell Membrane Permeability: DMSO is known to readily cross cell membranes, facilitating the delivery of the dissolved compound into the intracellular space.

  • Low-Level Toxicity: While cytotoxic at higher concentrations, the final concentration of DMSO in cell culture medium is typically kept at a very low, non-toxic level (e.g., ≤ 0.1% - 0.5%).[4][7]

For this protocol, we will exclusively use high-purity, sterile-filtered, cell culture-grade DMSO (≥99.9% purity) to prevent the introduction of contaminants.[5][6]

Protocol: Preparation of a 10 mM Primary Stock Solution

This section provides a step-by-step protocol for preparing a highly concentrated, sterile primary stock solution. Working from a concentrated stock allows for minimal solvent addition to the final cell culture, preserving normal cell physiology.

Workflow Overview

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Use calibrated balance) calc->weigh Mass needed dissolve 3. Dissolve in DMSO (Vortex until clear) weigh->dissolve Add DMSO sterilize 4. Sterile Filter (0.2 µm PTFE filter) dissolve->sterilize Ensure sterility

Caption: Workflow for preparing a 10 mM primary stock solution.

Materials and Equipment
  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, disposable syringe (1 mL or 3 mL)

  • Sterile, 0.2 µm syringe filter (must be DMSO-compatible, e.g., PTFE or nylon)[8]

  • Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.[4]

Step-by-Step Methodology

Step 1: Calculate Required Mass The first step is to calculate the mass of the compound needed to achieve the desired concentration and volume. For a 10 mM stock solution in 1 mL of DMSO :

  • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Calculation: Mass (mg) = 10 mM × 1 mL × 291.4 g/mol = 2.914 mg

Step 2: Weigh the Compound

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh out 2.914 mg of the compound directly into the tube. For small quantities (<10 mg), it is best practice to dissolve the entire contents of the supplier's vial to avoid losses from weighing and transfer.[4] If the supplied amount is, for example, 5 mg, adjust the solvent volume accordingly (in this case, add 1.716 mL of DMSO to achieve 10 mM).

Step 3: Reconstitution and Dissolution

  • Using a calibrated micropipette, add the calculated volume of sterile DMSO (e.g., 1 mL for 2.914 mg) directly to the vial containing the compound powder.[4]

  • Securely cap the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[9]

  • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

Step 4: Sterile Filtration This is a critical step to ensure the stock solution does not introduce contamination into your cell cultures.[4]

  • Unpack a sterile 1 mL or 3 mL syringe and a 0.2 µm DMSO-compatible syringe filter.

  • Draw the entire volume of the dissolved compound solution into the syringe.

  • Attach the sterile filter to the syringe tip.

  • Dispense the solution through the filter into a new, sterile, and clearly labeled microcentrifuge tube. This is now your Primary Stock Solution .

Causality Note: Aseptic filtration is the industry-standard and most suitable method for sterilizing DMSO solutions.[10] High heat or pressure methods like autoclaving are not recommended as they can degrade the compound and the solvent.[4] The filter material must be chemically resistant to DMSO; PTFE and nylon are excellent choices, whereas other materials like cellulose acetate may degrade.[8]

Quality Control, Storage, and Handling

Proper storage is essential for maintaining the compound's stability and integrity over time.

Workflow for Aliquoting and Storage

G stock Primary Stock Solution (10 mM in DMSO) aliquot Aliquot into Single-Use Tubes (e.g., 10-20 µL per tube) stock->aliquot label Label Aliquots Clearly (Name, Conc., Date) aliquot->label store Store Frozen (-20°C or -80°C) label->store

Caption: Best-practice workflow for aliquoting and long-term storage.

Aliquoting: The Key to Stability

Repeated freeze-thaw cycles are a primary cause of compound degradation and precipitation.[4][7][11] To avoid this, the primary stock solution must be aliquoted into smaller, single-use volumes.

  • Based on your typical experimental needs, calculate a suitable aliquot volume (e.g., 10 µL or 20 µL).

  • Dispense these volumes into sterile, low-retention microcentrifuge tubes or PCR tubes.

  • Ensure each tube is clearly and durably labeled with the compound name, concentration (10 mM), and date of preparation.

Storage Conditions

The integrity of the compound is highly dependent on storage temperature.

Storage TemperatureRecommended DurationRationale
-20°C Up to 1 monthSuitable for short-term storage of working aliquots.[4]
-80°C Up to 6 months or longerPreferred for long-term storage to minimize degradation.[4][12]

Note: Always refer to the manufacturer's data sheet for specific storage recommendations if available.[11] Store aliquots in a properly organized freezer box to protect them from light and physical disturbance.[7][13]

Protocol: Preparation of Working Solutions in Cell Culture Medium

The concentrated stock solution must be diluted to the final desired concentration in your complete cell culture medium immediately before treating your cells.[7]

Calculation for Dilution

Use the M₁V₁ = M₂V₂ formula to calculate the volume of stock solution needed.

  • Example: To prepare 10 mL of medium with a final compound concentration of 10 µM .

    • M₁ (Stock Conc.) = 10 mM = 10,000 µM

    • V₁ (Stock Volume) = ?

    • M₂ (Final Conc.) = 10 µM

    • V₂ (Final Volume) = 10 mL

  • Calculation: V₁ = (M₂ × V₂) / M₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

Therefore, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

The Importance of the Vehicle Control

It is imperative to include a vehicle control in all experiments. This control consists of cells treated with the same volume of DMSO that is used to deliver the compound, but without the compound itself.[9]

  • In the example above, the final DMSO concentration is: (10 µL DMSO) / (10 mL Medium) = 0.001 = 0.1% DMSO

  • Your vehicle control wells would be treated with medium containing 0.1% DMSO. This ensures that any observed cellular effects are due to the compound and not the solvent.[9] The final DMSO concentration should ideally not exceed 0.5% to avoid solvent-induced toxicity.[4]

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound powder will not dissolve in DMSO. Insufficient vortexing or compound has low DMSO solubility.Vortex for a longer duration. Gentle warming in a 37°C water bath may aid dissolution, but check for compound stability at this temperature first.
Precipitation occurs when diluting stock into aqueous culture medium. The compound has low aqueous solubility and is "crashing out" of solution.Dilute the stock solution into the medium immediately before use.[7] Ensure rapid mixing by vortexing or pipetting immediately after adding the stock to the medium. Try a serial dilution approach.
Observed cytotoxicity in both treated and vehicle control cells. The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to ≤ 0.1% or lower. This may require preparing a more concentrated primary stock if possible.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution.Discard the old stock and prepare a new one, strictly following the aliquoting protocol.[4][7]

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Thomas, O., & O’Dell, I. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • ResearchGate. (2016, July 5). Hi! I want to know how long can I store aliquots for cell culture, such as: putrescine, progesterone, T3, T4, sodium selenite, insuline...?. Retrieved from [Link]

  • Reddit. (2024, December 21). Organizing Small Alliqots in -80°C : r/labrats. Retrieved from [Link]

  • Biocompare. (2022, October 6). Best Practices for Biological Sample Storage and Management. Retrieved from [Link]

Sources

A Robust, Validated HPLC Method for the Quantification of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. This molecule's amphoteric nature, possessing both a basic tertiary amine and an acidic carboxylic acid functional group, presents a unique challenge for chromatographic analysis. This guide explains the causal-driven experimental choices, from initial parameter selection to final method optimization, grounded in the physicochemical properties of the analyte. The protocols are designed to be self-validating and align with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the characterization and quantification of this compound.

Analyte Physicochemical Properties & Strategic Implications

A thorough understanding of the analyte's properties is the cornerstone of logical and efficient method development.[3][4] 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is an amphoteric molecule, meaning its net charge is highly dependent on the pH of its environment. This behavior directly influences its retention and peak shape in RP-HPLC.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCC(=O)OContains three key functional groups: a basic tertiary amine, an acidic carboxylic acid, and a UV-active aromatic ketone.
Molecular Formula C17H25NO3[5][6]-
Molecular Weight 291.4 g/mol [5]-
Estimated pKa (Basic) ~6.5 (for the N,N-Diethylamino group)The tertiary amine will be protonated (positively charged) at a pH below its pKa.
Estimated pKa (Acidic) ~4.8 (for the carboxylic acid group)The carboxylic acid will be deprotonated (negatively charged) at a pH above its pKa.
XLogP3-AA 2.9[5]Indicates moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.
Chromophore Aromatic KetoneThe conjugated system provides strong UV absorbance, making UV detection a highly suitable and sensitive choice.

The dual ionizable nature of the analyte necessitates strict pH control of the mobile phase to ensure consistent retention times and symmetrical peak shapes. Operating at a pH where the molecule exists in a single, stable ionic state is critical. For this analyte, a low pH environment (e.g., pH 2.5-3.5) is optimal. At this pH, the carboxylic acid group is protonated (neutral), while the tertiary amine is protonated (positively charged). This strategy suppresses the ionization of the carboxyl group, a common cause of peak tailing, and provides a stable, positively charged species for consistent chromatographic interaction.[7][8]

cluster_pH Analyte Ionization States vs. Mobile Phase pH cluster_choice Strategic Choice for RP-HPLC low_pH Low pH (e.g., 2.5 - 3.5) -COOH (Neutral) -N+(Et)2 (Cationic) Net Charge: +1 mid_pH Mid pH (e.g., 5.5) -COO- (Anionic) -N+(Et)2 (Cationic) Net Charge: Zwitterionic low_pH->mid_pH pH increases above pKa(acid) choice Select Low pH - Suppresses carboxylate ionization - Prevents peak tailing from silanol interactions - Ensures stable, reproducible retention low_pH->choice Optimal Condition high_pH High pH (e.g., > 8) -COO- (Anionic) -N(Et)2 (Neutral) Net Charge: -1 mid_pH->high_pH pH increases above pKa(base)

Caption: Analyte ionization states at different pH values.

Part I: HPLC Method Development Strategy

The objective is to develop a selective, robust, and efficient RP-HPLC method for quantification. The strategy follows a logical, multi-step process from initial screening to fine-tuning.

Analytical Target Profile (ATP)

As introduced in the ICH Q14 guideline, the ATP defines the method's goals.[1]

  • Analyte & Matrix: 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid in bulk substance or simple formulations.

  • Technique: Quantitative analysis by RP-HPLC with UV detection.

  • Performance Characteristics: The method must be specific, accurate (98-102% recovery), precise (<2% RSD), and linear (r² > 0.999) over the desired concentration range.

Initial Chromatographic Conditions & Rationale
ParameterInitial ConditionRationale
HPLC System Standard analytical HPLC with quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.Standard equipment in most analytical laboratories.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a robust, general-purpose reversed-phase column that provides good retention for moderately hydrophobic compounds like the target analyte.[3]
Mobile Phase A 0.1% Formic Acid in Water (v/v)The low pH (~2.7) ensures the analyte is in a consistent, cationic state, leading to better peak shape and reproducible retention.[8][9]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and lower viscosity compared to methanol.[7]
Detection Diode Array Detector (DAD) scan (200-400 nm), then select λmax.The aromatic ketone will have a strong absorbance maximum (λmax), likely between 250-320 nm. DAD allows for empirical determination of the optimal wavelength for maximum sensitivity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity, while being well within the stable range for most silica columns.
Injection Vol. 10 µLA typical injection volume for standard analytical work.
Gradient 10% to 90% B over 20 minutesA broad scouting gradient is essential in early development to determine the approximate elution time and overall separation profile.
Method Optimization Workflow

Once the initial scouting run provides the approximate retention time, the method can be systematically optimized for speed, efficiency, and robustness.

A Step 1: Initial Parameter Selection (C18, ACN/H2O + 0.1% FA, 1.0 mL/min, 30°C) B Step 2: Scouting Gradient (e.g., 10-90% ACN over 20 min) A->B C Step 3: Evaluate Results - Determine retention time (tR) - Assess peak shape B->C D Step 4: Optimize Gradient Slope - Create a shallower gradient around the tR - e.g., if tR at 60% ACN, try 40-70% ACN over 10 min C->D E Step 5: Isocratic vs. Gradient - If separation is simple, convert to a fast isocratic method - If complex, refine gradient D->E F Step 6: Fine-Tune Flow Rate & Temperature - Increase flow for faster run time (watch pressure) - Adjust temp for selectivity changes E->F G Step 7: Final Optimized Method - Lock parameters - Proceed to validation F->G

Caption: A systematic workflow for HPLC method optimization.

Part II: Recommended Analytical Protocol

This protocol details the execution of the final, optimized method for routine analysis.

Final Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Gradient 50% to 75% B over 8 minutes, hold at 75% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Column Temp. 35 °C
Injection Vol. 5 µL
Detection UV at 285 nm
Run Time ~13 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard & Sample Solutions: Prepare working standards (e.g., for a calibration curve from 1-100 µg/mL) and sample solutions by diluting the stock solution or dissolving the sample material in the sample diluent to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.[9]

Part III: Method Validation Protocol

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[10] The following protocol is based on the ICH Q2(R2) guideline.[11][12]

System Suitability

Before any sample analysis, inject a working standard (e.g., 50 µg/mL) five times. The results must meet the pre-defined criteria to ensure the system is performing correctly.

Validation Parameters & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank diluent, a placebo (if applicable), and the analyte solution.No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.
Linearity Prepare and inject a minimum of five concentrations across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The range over which the method is shown to be linear, accurate, and precise.
Accuracy (% Recovery) Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate by spiking a known amount of analyte into a blank matrix.Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability) 1. Inject six replicate samples at 100% of the target concentration. 2. Perform the analysis on two different days with different analysts/instruments (Intermediate Precision).% RSD should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.The LOQ must be quantifiable with acceptable accuracy and precision.
Robustness Introduce small, deliberate variations to the method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, pH of Mobile Phase A ±0.1).System suitability parameters should remain within specification, and the results should not be significantly affected.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the quantification of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. By carefully controlling the mobile phase pH to manage the analyte's amphoteric nature, a robust, specific, and reliable method can be achieved. The provided protocols for method development and validation serve as a comprehensive guide for analytical laboratories, ensuring data of high quality and integrity suitable for regulatory submission and quality control environments.[13][14]

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance on Analytical Method Validation. [Link]

  • Lab Manager. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PharmaCores. HPLC Method development: an overview. [Link]

  • International Journal of Pharmaceutical Erudition. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • ZirChrom. Method Development Guide. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • SIELC Technologies. Separation of 7-Oxoheptanoic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. 7-Oxoheptanoic acid. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Chromatography Forum. HPLC method development for aldehydes and ketones. [Link]

  • National Center for Biotechnology Information (NCBI). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents.
  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples.... [Link]

  • ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

Sources

The Synthetic Versatility of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide serves as an in-depth exploration of the synthetic potential of 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid (DEAPOA). While specific literature on this molecule is nascent, its bifunctional nature—possessing both a nucleophilically-activatable carboxylic acid and an electrophilic aromatic ketone—renders it a highly valuable and versatile building block in organic synthesis. The presence of the strongly electron-donating N,N-diethylamino group further modulates the reactivity of the aromatic system, opening unique avenues for molecular elaboration. This document provides researchers, scientists, and drug development professionals with a foundational understanding of DEAPOA, including a proposed synthetic route and detailed protocols for its application in key synthetic transformations. We will delve into the derivatization of both the carboxylic acid and ketone moieties, offering field-proven insights into experimental design and execution.

Introduction: A Molecule of Untapped Potential

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is a unique organic scaffold that merges three key chemical features into a single molecule:

  • A Terminal Carboxylic Acid: A versatile handle for amide bond formation, esterification, and other nucleophilic acyl substitution reactions.

  • An Aromatic Ketone: An electrophilic center amenable to a wide array of transformations, including reduction, reductive amination, and carbon-carbon bond formation.

  • An Electron-Rich Aromatic Ring: The N,N-diethylamino substituent is a powerful activating group, significantly influencing the electronic properties of the benzoyl moiety and the potential for further electrophilic aromatic substitution.[1][2][3]

This combination makes DEAPOA an attractive starting material for the synthesis of complex molecules, including potential pharmaceutical intermediates, functional materials, and molecular probes. Its long aliphatic chain provides flexibility and can be used to tune properties like solubility and lipophilicity. This guide will illuminate the synthetic pathways available to the practicing chemist, transforming this molecule from a catalog item into a powerful tool for innovation.

Proposed Synthesis of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid

A robust and logical approach to the synthesis of the title compound is the Friedel-Crafts acylation of N,N-diethylaniline with a suitable seven-carbon dicarboxylic acid derivative.[4][5] Pimelic anhydride or pimeloyl chloride would serve as effective acylating agents in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The N,N-diethylamino group is a strong ortho,para-director, and due to the steric bulk of the incoming acyl group, the reaction is expected to yield the para-substituted product with high regioselectivity.[3]

Synthesis_of_DEAPOA cluster_caption Fig. 1: Proposed Friedel-Crafts Acylation Route to DEAPOA Diethylaniline N,N-Diethylaniline DEAPOA 7-[4-(N,N-Diethylamino)phenyl] -7-oxoheptanoic acid Diethylaniline->DEAPOA PimelicAnhydride Pimelic Anhydride PimelicAnhydride->DEAPOA AlCl3 AlCl₃ AlCl3->DEAPOA Catalyst Quench 1. CS₂ (solvent) 2. H₂O/HCl Quench Quench->DEAPOA Conditions

Caption: Proposed Friedel-Crafts Acylation Route to DEAPOA.

Protocol 2.1: Synthesis of DEAPOA via Friedel-Crafts Acylation

Materials:

  • N,N-Diethylaniline (1.0 eq)

  • Pimelic anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Anhydrous Carbon Disulfide (CS₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and dropping funnel, suspend anhydrous AlCl₃ (2.2 eq) in anhydrous CS₂.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of pimelic anhydride (1.1 eq) in anhydrous CS₂ to the stirred suspension.

  • After the addition is complete, add N,N-diethylaniline (1.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid.

Synthetic Applications: A Dual-Functionality Approach

The true synthetic power of DEAPOA lies in the independent or sequential modification of its two primary functional groups.

DEAPOA_Applications cluster_caption Fig. 2: Overview of Synthetic Transformations of DEAPOA DEAPOA 7-[4-(N,N-Diethylamino)phenyl] -7-oxoheptanoic acid Carboxylic_Acid Carboxylic Acid Derivatization DEAPOA->Carboxylic_Acid Ketone Ketone Derivatization DEAPOA->Ketone Amide Amide Derivatives Carboxylic_Acid->Amide Amide Coupling Ester Ester Derivatives Carboxylic_Acid->Ester Esterification Alcohol Secondary Alcohol Ketone->Alcohol Reduction Amine Secondary/Tertiary Amine Ketone->Amine Reductive Amination Alkene Alkene Derivative Ketone->Alkene Wittig Reaction

Caption: Overview of Synthetic Transformations of DEAPOA.

Reactions at the Carboxylic Acid Terminus

The carboxylic acid is a robust functional group for building molecular complexity, most commonly through the formation of amides and esters.[6][7]

Amide coupling is a cornerstone of medicinal chemistry and materials science.[8] Direct condensation of a carboxylic acid with an amine is generally inefficient. Therefore, activating agents are required.[6]

Coupling Reagent SystemAdditiveBaseTypical SolventKey Advantages
EDC HOBt or NHSDIPEA or Et₃NDMF, DCMWater-soluble byproducts, mild conditions.[9]
HATU NoneDIPEADMF, NMPHigh efficiency, fast reaction times, low racemization.
DCC/DIC DMAPNoneDCM, THFEffective for sterically hindered substrates.[10][11]
T3P® NonePyridine or Et₃NEtOAc, DCMBroad substrate scope, easy work-up.

Table 1: Comparison of Common Amide Coupling Reagents.

Materials:

  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of DEAPOA (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Esterification can be achieved under various conditions, from classic acid catalysis to milder, coupling-reagent-mediated protocols suitable for sensitive substrates.[12][13][14]

Materials:

  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (1.0 eq)

  • Desired alcohol (e.g., methanol, ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve DEAPOA (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Reflux the reaction mixture for 12-24 hours. A Dean-Stark trap can be used to remove water and drive the equilibrium.[14]

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester.

Reactions at the Ketone Carbonyl

The aromatic ketone provides a second, distinct site for synthetic elaboration. The electron-donating N,N-diethylamino group increases the electron density on the carbonyl oxygen, which can slightly decrease its electrophilicity compared to an unsubstituted benzoyl group. However, it remains a reactive center for numerous transformations.

The ketone can be selectively reduced to a secondary alcohol without affecting the carboxylic acid using mild hydride reagents.[15][16] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity.[17][18]

Materials:

  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5-2.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve DEAPOA (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5-2.0 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC.

  • Quench the reaction by the slow, careful addition of 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.

  • Extract the mixture with DCM (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol product.

Reductive amination is a powerful method for C-N bond formation, converting the ketone into a secondary or tertiary amine in a one-pot procedure.[19][20][21][22] This involves the in-situ formation of an imine or enamine, which is then reduced by a suitable hydride agent.

Materials:

  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

  • Saturated NaHCO₃ (aq)

  • DCM

Procedure:

  • To a stirred solution of DEAPOA (1.0 eq) and the desired amine (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM. Dry the combined organic layers, filter, and concentrate.

  • Purify the product via column chromatography.

The Wittig reaction provides a reliable method for converting the ketone into an alkene, forming a new carbon-carbon double bond with high regioselectivity.[23][24][25][26][27] This opens up the vast chemistry of alkenes for further functionalization.

Materials:

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)

  • Strong base (e.g., n-BuLi, NaH, or KHMDS)

  • Anhydrous THF or Diethyl Ether

  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (1.0 eq)

  • Saturated NH₄Cl (aq)

Procedure:

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool to 0 °C or -78 °C depending on the base.

  • Slowly add the strong base (1.1 eq) and stir for 1 hour to form the colored ylide.

  • Reaction with Ketone: Add a solution of DEAPOA (1.0 eq) in anhydrous THF dropwise to the ylide solution. Note: The carboxylic acid will be deprotonated by the ylide. An extra equivalent of base may be required. Alternatively, protecting the acid as an ester prior to the Wittig reaction is advisable.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

Conclusion

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid represents a synthetically rich platform for the construction of diverse and complex molecular architectures. By leveraging the distinct reactivity of its carboxylic acid and ketone functionalities, chemists can access a wide array of amides, esters, alcohols, amines, and alkenes. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in academia and industry, enabling the exploration and exploitation of this promising chemical entity in drug discovery, materials science, and beyond.

References

  • Lange, J. H., et al. (2002).
  • ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62.
  • Gong, Y., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(24), 3041-3044.
  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. OrgoSolver. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]

  • Nagaiah, K., et al. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System.
  • Limonene was identified as green media for amide formation through quantum chemistry calculation. (2023). RSC Advances, 13(41), 28784-28790.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Semantic Scholar. (2005). Molecular Sciences 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Semantic Scholar. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 31(2), 1011-1016.
  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. Retrieved from [Link]

  • The MJA Lab. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. The MJA Lab. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. PrepChem.com. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 17.12: The Wittig Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Wittig and Wittig–Horner Reactions under Sonication Conditions. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof. Google Patents.
  • National Center for Biotechnology Information. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. National Center for Biotechnology Information. Retrieved from [Link]

  • Open Research Online. (n.d.). The study of Friedel-Crafts type reaction mechanisms. Open Research Online. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]

Sources

Application Notes & Protocols: 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid as a Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid as a key building block in drug discovery. This bifunctional molecule, featuring a terminal carboxylic acid and an electron-rich aromatic ketone, serves as a versatile scaffold for generating diverse compound libraries. We will detail a robust synthetic protocol via Friedel-Crafts acylation, outline methods for subsequent chemical modifications, and discuss its potential in developing novel therapeutics by leveraging its unique structural features. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to utilize novel precursors for lead generation and optimization.

Introduction: The Strategic Value of Bifunctional Scaffolds

In contemporary drug discovery, the efficiency of synthesizing diverse and structurally complex molecules is paramount. Aryl ketones are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their value lies in their synthetic flexibility and their ability to engage in various biological interactions. The compound 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (herein referred to as DPOHA) is a particularly interesting, yet underexplored, precursor. Its structure combines three key features:

  • An N,N-diethylamino-substituted phenyl ring : This electron-donating group activates the aromatic system and provides a potential site for hydrogen bonding or salt bridge formation with biological targets.

  • A ketone carbonyl group : This serves as a versatile chemical handle for a multitude of transformations, including reduction to a secondary alcohol, reductive amination, or conversion to various heterocyclic systems.[2][]

  • A heptanoic acid chain : The six-carbon aliphatic linker provides significant conformational flexibility and terminates in a carboxylic acid, a crucial functional group for forming esters, amides, or for direct interaction with target proteins.[4]

This unique combination makes DPOHA an ideal starting point for creating libraries of compounds aimed at a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.

Physicochemical Properties & Data

A thorough understanding of a precursor's properties is essential for experimental design. The key physicochemical data for DPOHA are summarized below.

PropertyValueSource
CAS Number 951889-32-0[5][6]
Molecular Formula C₁₇H₂₅NO₃[5][6]
Molecular Weight 291.39 g/mol [6]
IUPAC Name 7-[4-(diethylamino)phenyl]-7-oxoheptanoic acid[5]
Canonical SMILES CCN(CC)C1=CC=C(C(=O)CCCCCC(=O)O)C=C1[5]
Topological Polar Surface Area 57.6 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bond Count 10[6]

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing DPOHA and related aryl ketones is the Friedel-Crafts acylation.[7][8][9] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[8] The electron-donating N,N-diethylamino group strongly directs the acylation to the para position, ensuring high regioselectivity.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A N,N-Diethylaniline E 7-[4-(N,N-Diethylamino)phenyl]- 7-oxoheptanoic acid (DPOHA) A:e->E:w + B B Heptanedioic Anhydride C AlCl₃ (Lewis Acid) C:n->E:s Catalyst D Dichloromethane (DCM) D:n->E:s Solvent

Caption: Synthetic scheme for DPOHA via Friedel-Crafts acylation.

Step-by-Step Protocol

Materials:

  • N,N-Diethylaniline (1.0 eq)

  • Heptanedioic anhydride (1.1 eq) (or heptanedioyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Dissolve heptanedioic anhydride (1.1 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the reactive acylium ion complex.

  • Aromatic Addition: Dissolve N,N-diethylaniline (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[10] Stir vigorously until all the aluminum salts are dissolved. Trustworthiness Note: This quenching step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude DPOHA by column chromatography on silica gel or by recrystallization to obtain the final product.

Applications in Drug Discovery: A Gateway to Chemical Diversity

DPOHA is a bifunctional precursor, meaning both the carboxylic acid and the ketone can be selectively modified to generate a library of diverse analogs.[11] This strategy is fundamental to structure-activity relationship (SAR) studies.

Experimental Workflow for Derivative Synthesis

Caption: Workflow for generating diverse libraries from DPOHA.

Protocol 1: Amide Library Synthesis

Amide bond formation is one of the most common reactions in medicinal chemistry. Method:

  • Activation: Dissolve DPOHA (1.0 eq) in DMF. Add a coupling reagent such as EDC (1.2 eq) and HOBt (1.2 eq), or HATU (1.2 eq). Stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).[11]

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Protocol 2: Ketone Reduction to Secondary Alcohol

Reducing the ketone to a chiral secondary alcohol introduces a new stereocenter, which can be critical for achieving target selectivity. Method:

  • Setup: Dissolve DPOHA (or an ester/amide derivative) (1.0 eq) in methanol and cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.[11] Causality Note: NaBH₄ is a mild reducing agent that selectively reduces ketones in the presence of carboxylic acids or esters.

  • Reaction: Stir at 0 °C for 2 hours, monitoring by TLC.

  • Quench & Work-up: Slowly add 1M HCl to quench the excess NaBH₄. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify as needed.

Hypothetical Target Engagement: Modulating a Kinase Pathway

The structural features of DPOHA derivatives make them plausible candidates for inhibitors of various signaling pathways. For instance, the aromatic ketone can act as a hinge-binding motif in kinase inhibitors, while the flexible tail can occupy hydrophobic pockets.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylates DPOHA Derivative DPOHA Derivative DPOHA Derivative->Kinase A Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Activates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway by a DPOHA derivative.

Conclusion

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid represents a highly versatile and valuable precursor for drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct, modifiable functional groups provide a robust platform for generating diverse chemical libraries. The protocols and workflows detailed in this guide offer a clear path for researchers to harness the potential of this scaffold in the pursuit of novel therapeutic agents. The strategic application of such bifunctional building blocks is essential for accelerating the discovery and development of next-generation medicines.

References

  • Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem.
  • Friedel-Crafts Acylation. Chemistry Steps.
  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. PMC.
  • Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry.
  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science (RSC Publishing).
  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. Fluorochem.
  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. Guidechem.
  • Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. Benchchem.
  • Magnesium-Promoted Reductive Carboxylation of Aryl Vinyl Ketones: Synthesis of γ-Keto Carboxylic Acids. Organic Chemistry Portal.
  • Application Notes and Protocols for the Synthesis of 7-Oxoheptanoic Acid Derivatives for Antibacterial Studies. Benchchem.
  • The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Unknown Source.
  • Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC.
  • #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry - Vensel Publications.
  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry.
  • STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. LOCKSS.
  • Application Notes and Protocols for the Synthesis of Derivatives from 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid. Benchchem.
  • Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC.
  • Custom Ketone Synthesis Services. BOC Sciences.

Sources

Application Note: Protocols for In Vitro Membrane Potential Assays Using 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Membrane Potential

The plasma membrane of a eukaryotic cell maintains an electrochemical gradient, resulting in a transmembrane potential of approximately -70 mV (negative inside)[1]. This membrane potential is critical for a host of physiological processes, including ion transport, cellular signaling, and excitability. Consequently, monitoring changes in membrane potential provides a powerful method to study the activity of ion channels and G-protein coupled receptors (GPCRs), which are major targets in drug discovery[2][3].

Fluorescent probes offer a robust, high-throughput alternative to traditional electrophysiology for measuring these changes[3][4]. The compound 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid belongs to a class of molecules known as slow-response potentiometric probes[1][5]. These lipophilic, charged molecules redistribute across the plasma membrane in response to changes in electrical potential, enabling researchers to quantify cellular responses to stimuli in real-time. This guide provides a detailed framework for utilizing this and similar probes in common in vitro cell-based assays.

Principle of the Assay: Voltage-Sensitive Redistribution

The mechanism of action for anionic probes like 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid is based on voltage-driven electrophoretic redistribution[1][5].

  • Resting State (Polarized): In a healthy, resting cell, the interior of the plasma membrane is negatively charged. This negative potential electrostatically repels the anionic probe, restricting it to the outer leaflet of the membrane or the extracellular medium. This results in a low basal fluorescence signal from within the cell.

  • Depolarization (Stimulated State): When a cell is depolarized by the opening of ion channels (e.g., Na⁺ or Ca²⁺ influx, or inhibition of K⁺ efflux), the intracellular potential becomes less negative. This reduction in the negative charge diminishes the electrostatic repulsion, allowing the anionic probe to enter the cell.

  • Signal Generation: Once inside, the probe binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence quantum yield[6]. This increase in fluorescence intensity is directly proportional to the magnitude of the depolarization.

This relationship allows for the sensitive detection of cellular activities that modulate membrane potential, making it ideal for high-throughput screening (HTS)[7][8].

G cluster_0 Cellular States & Probe Distribution cluster_1 Stimulus & Response resting Resting Cell (Polarized) ~ -70mV Inside Anionic probe is repelled. Low intracellular fluorescence. depolarized depolarized p1 Probe p2 Probe p3 Probe p4 Probe p5 Probe stimulus Ion Channel or GPCR Activation stimulus->resting:f1 causes depolarization Membrane Depolarization stimulus->depolarization signal Fluorescence Increase depolarization->signal

Figure 1: Mechanism of a slow-response anionic potentiometric probe.

Core Protocols and Methodologies

Reagent Preparation
  • Probe Stock Solution: Prepare a 1-10 mM stock solution of 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Assay Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. The ionic composition of the buffer is critical and should be kept consistent.

  • Positive Control (Depolarization Agent): Prepare a 3 M stock solution of Potassium Chloride (KCl) in deionized water. High concentrations of extracellular potassium will depolarize the cell membrane[9].

  • Cell Culture: Culture cells of interest under standard conditions until they reach 80-90% confluency. The choice of adherent or suspension cells will slightly modify the protocol[10].

Protocol 1: HTS Plate Reader Assay for Ion Channel Modulators

This protocol is designed for 96- or 384-well formats to screen compound libraries for effects on ion channel activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂[10].

  • Compound Plating: Prepare a separate plate containing your test compounds, diluted to 2X the final desired concentration in Assay Buffer. Include vehicle-only wells (negative control) and a known inhibitor/activator if available.

  • Dye Loading: On the day of the assay, prepare a 2X working solution of the probe in Assay Buffer. A typical final concentration is between 1-10 µM. Remove the cell culture medium from the cell plate and add a volume of the 2X dye solution equal to half the final well volume (e.g., 50 µL for a final volume of 100 µL).

  • Incubation: Incubate the cell plate at 37°C for 30-60 minutes to allow the dye to equilibrate across the membrane[10].

  • Assay Execution:

    • Place both the cell plate and the compound plate into a fluorescence plate reader equipped with liquid handling (e.g., a FlexStation® or FLIPR® system)[10].

    • Set the instrument to the appropriate excitation and emission wavelengths for the diethylaminophenyl fluorophore (typically Ex: ~360-400 nm, Em: ~460-500 nm, but should be empirically determined).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Program the instrument to add an equal volume of the 2X compound solution from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for 2-5 minutes to capture the full kinetic response.

  • Positive Control Addition: At the end of the kinetic read, add a high concentration of KCl (e.g., final concentration of 50-70 mM) to all wells to elicit a maximal depolarization response for data normalization.

ParameterRecommended SettingRationale
Cell Plate Type 96/384-well, black-wall, clear-bottomMinimizes well-to-well crosstalk and background fluorescence.
Final Probe Conc. 1-10 µMMust be optimized for cell type to maximize signal window while minimizing toxicity[11].
Dye Incubation 30-60 min at 37°CAllows for passive loading and equilibration of the slow-response probe.
Positive Control High [KCl] (e.g., 70 mM)Induces maximum depolarization, providing a reference for the maximal signal[12].
Negative Control Vehicle (e.g., 0.1% DMSO)Defines the baseline response in the absence of a test compound.
Protocol 2: Fluorescence Microscopy for Single-Cell Analysis

This protocol allows for visualization of membrane potential changes in individual cells, which is useful for studying heterogeneous populations or cellular morphology.

Step-by-Step Methodology:

  • Cell Preparation: Grow cells on glass-bottom dishes or chamber slides suitable for microscopy[5].

  • Dye Loading: Wash cells gently with pre-warmed Assay Buffer. Replace the buffer with a 1X working solution of the probe (1-10 µM in Assay Buffer) and incubate for 15-30 minutes at 37°C[13].

  • Washing: Gently wash the cells 2-3 times with fresh Assay Buffer to remove excess extracellular dye[5].

  • Imaging:

    • Mount the dish/slide on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or similar UV-excitation filter).

    • Acquire baseline images before adding any stimulus.

    • Carefully add the test compound or stimulus (e.g., agonist, antagonist, or KCl) to the dish.

    • Acquire a time-lapse series of images to monitor the change in fluorescence intensity over time within individual cells.

  • Data Analysis: Use image analysis software to select regions of interest (ROIs) corresponding to individual cells and quantify the mean fluorescence intensity over time.

Data Analysis and Interpretation

The primary output is the change in relative fluorescence units (RFU). Data should be normalized to interpret the biological effect accurately.

  • Baseline Subtraction: For each well or ROI, subtract the average baseline fluorescence (measured before compound addition) from the entire time course.

  • Normalization to Control (ΔF/F₀): The response can be expressed as the change in fluorescence (ΔF) over the initial fluorescence (F₀). This corrects for variations in cell number or dye loading.

  • Dose-Response Curves: For compound screening, plot the normalized fluorescence response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine potency (EC₅₀ or IC₅₀).

Application Example: Screening for GPCR Modulators

Many GPCRs modulate membrane potential by coupling to ion channels[2][14]. For example, activation of a Gᵢ-coupled receptor can open a G-protein-coupled inwardly-rectifying potassium (GIRK) channel, leading to K⁺ efflux and membrane hyperpolarization (potential becomes more negative).

  • Agonist Response: An agonist will cause hyperpolarization, leading to further exclusion of the anionic probe and a decrease in fluorescence.

  • Antagonist Response: An antagonist will block the agonist-induced effect, resulting in a signal that remains at or near the baseline.

G cluster_0 GPCR Signaling Cascade Agonist Agonist GPCR Gᵢ-Coupled Receptor Agonist->GPCR G_Protein Gαᵢ/βγ GPCR->G_Protein activates GIRK GIRK Channel (Closed) G_Protein->GIRK Gβγ binds GIRK_Open GIRK Channel (Open) GIRK->GIRK_Open opens K_Efflux K⁺ Efflux GIRK_Open->K_Efflux Hyperpolarization Hyperpolarization (More Negative Inside) K_Efflux->Hyperpolarization Fluorescence_Decrease Probe Exclusion & Fluorescence Decrease Hyperpolarization->Fluorescence_Decrease

Figure 2: Workflow for detecting Gᵢ-coupled GPCR activation via hyperpolarization.

References

  • Celtarys. (2025, March 4). Advantages of Fluorescent Probes in GPCR Assays. Available at: [Link]

  • Al-Assaad, Z. A., et al. (2002). Development of a high throughput screening assay for mitochondrial membrane potential in living cells. Journal of Biomolecular Screening, 7(4), 383-393. Available at: [Link]

  • Plášek, J., & Sigler, K. (1996). Slow fluorescent indicators of membrane potential: a survey of different approaches to probe response analysis. Journal of Photochemistry and Photobiology B: Biology, 33(2), 101-124. Available at: [Link]

  • Sloane, K. L., et al. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184). Available at: [Link]

  • Lopatkin, A. J., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy, 64(11). Available at: [Link]

  • Al-Assaad, Z. A., et al. (2002). Development of a High Throughput Screening Assay for Mitochondrial Membrane Potential in Living Cells. ResearchGate. Available at: [Link]

  • Ma, Z., et al. (2014). Toward fluorescent probes for G-protein-coupled receptors (GPCRs). Journal of Medicinal Chemistry, 57(11), 4449-4462. Available at: [Link]

  • Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Available at: [Link]

  • Stoddart, L. A., et al. (2018). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British Journal of Pharmacology, 175(21), 4039-4048. Available at: [Link]

  • Zhang, Y., et al. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters, 14(3), 329-335. Available at: [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Available at: [Link]

  • Molecular Devices. FLIPR Membrane Potential Assay Kit Guide. Available at: [Link]

  • Perelman, A., et al. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (65). Available at: [Link]

  • Zhang, Z., et al. (2021). Permeability-Controllable Potentiometric Fluorescent Probes Enable Visually Discriminating Near-Zero and Normal Situations of Cell Membrane Potential. Analytical Chemistry, 93(4), 2568-2574. Available at: [Link]

  • Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. Available at: [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]

  • PubChem. 7-Oxoheptanoic acid. Available at: [Link]

  • ResearchGate. Chemical depolarization of cells using K+. Available at: [Link]

  • Chan, Y., et al. (2012). A New Highly Selective Fluorescent K+ Sensor. PLoS ONE, 7(8). Available at: [Link]

  • Caminiti, R., et al. (2022). Fluorescence of KCl Aqueous Solution: A Possible Spectroscopic Signature of Nucleation. The Journal of Physical Chemistry Letters, 13(10), 2414-2419. Available at: [Link]

  • Saraf, M. K., et al. (2003). Potassium chloride depolarization mediates CREB phosphorylation in striatal neurons in an NMDA receptor-dependent manner. Molecular and Cellular Neuroscience, 22(3), 364-374. Available at: [Link]

  • Caminiti, R., et al. (2022). Fluorescence of KCl Aqueous Solution: A Possible Spectroscopic Signature of Nucleation. University of Milano-Bicocca. Available at: [Link]

  • SIELC Technologies. (2018, May 16). 7-Oxoheptanoic acid. Available at: [Link]

  • PubChem. 4-Amino-7-ethoxy-7-oxoheptanoic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for formulation scientists, medicinal chemists, and pharmacologists working with 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (CAS: 951889-32-0).

Due to its complex molecular architecture—a lipophilic 7-oxoheptanoic acid backbone paired with a basic N,N-diethylamino group—this compound exhibits classic amphoteric (zwitterionic) behavior. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols for overcoming its unique solubility barriers.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid immediately precipitate when diluted in pH 7.4 physiological buffers? A1: The precipitation is driven by the compound's amphoteric nature. At physiological pH (7.4), the molecule likely exists near its isoelectric point (pI). At this pH, both the tertiary amine and the carboxylic acid are either neutral or oppositely charged (forming a zwitterion). This results in a net-zero charge, which maximizes intermolecular crystal lattice energy and minimizes hydration, causing the compound to crash out of solution. Solubility for such compounds is highly pH-dependent and typically exhibits a U-shaped profile 1.

Q2: I need to dose this compound in vivo (e.g., IV or oral gavage). I can dissolve it in 100% DMSO, but this is too toxic for animals. What is the best alternative? A2: Direct dilution of a DMSO stock into aqueous media will lead to solvent-shift precipitation. For in vivo applications, the most authoritative strategy is Host-Guest Complexation using cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The lipophilic phenyl ring and alkyl chain of the compound insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD maintains aqueous solubility without the severe toxicity associated with high organic cosolvents 2.

Q3: Can I just use surfactants like Tween-80 or Cremophor EL? A3: While surfactants can form micelles to entrap the hydrophobic core of the drug 3, zwitterionic compounds often interact unpredictably with non-ionic surfactants due to ionic shielding effects. If you must use surfactants, a self-emulsifying drug delivery system (SEDDS) combining a lipid, a surfactant, and a cosolvent is required, but complexation or pH-adjustment should be attempted first.

Part 2: Formulations & Quantitative Data Summary

The table below summarizes the expected solubility behavior of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid across various formulation vehicles based on its physicochemical properties.

Formulation VehicleSolubilization MechanismEstimated Solubility (mg/mL)Primary Application
PBS (pH 7.4) Baseline (Zwitterionic state)< 0.05Control / Baseline
0.1 N HCl (pH 1.0) Amine protonation (Cationic)> 2.0Gastric simulation studies
0.1 N NaOH (pH 13.0) Carboxylic acid deprotonation (Anionic)> 5.0Chemical stock solutions
5% DMSO in PBS Cosolvency~ 0.5In vitro cell culture assays
20% HP-β-CD in Water Host-Guest Complexation> 10.0In vivo PK/PD dosing

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . This means the methodology inherently contains internal controls to detect false positives (e.g., supersaturation artifacts or matrix interference).

Protocol A: Self-Correcting pH-Solubility Profiling

Because the compound is amphoteric, mapping its solubility across the pH spectrum is critical to identifying its zwitterionic polymorph behavior 4.

  • Buffer Preparation: Prepare 10 mL of standard buffers at pH 2.0, 4.0, 6.0, 7.4, and 10.0.

  • API Addition: Add 5 mg of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate at 300 RPM at 37°C for 48 hours.

  • Self-Validation Step (pH Drift Check): Crucial Step. Because dissolving an ionizable drug will consume or release protons, measure the pH of the suspension after 24 hours. If the pH has drifted by >0.2 units, adjust it back to the target using micro-additions of 0.1 M HCl or NaOH, and equilibrate for another 24 hours.

  • Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved API.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV against a standard curve.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

This protocol utilizes the co-precipitation/equilibration method to force the drug into the cyclodextrin cavity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in MS-grade water.

  • Control Preparation (Validation): Prepare a blank 20% HP-β-CD solution (without drug) to serve as a matrix control for HPLC baseline validation.

  • Complexation: Add API in excess (e.g., 15 mg) to 1 mL of the 20% HP-β-CD solution.

  • Thermodynamic Driving: Sonicate the mixture in a water bath for 30 minutes to break up large aggregates, then agitate on an orbital shaker at room temperature for 72 hours. Causality: Complexation is an equilibrium process; extended time is required for the hydrophobic tail to displace water molecules inside the CD cavity.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (do not use nylon, as it may bind the lipophilic drug).

  • Analysis: Quantify the filtrate via HPLC. The concentration achieved represents the true thermodynamic solubility of the inclusion complex.

Part 4: Workflows and Mechanistic Visualizations

Workflow Start Compound Precipitation Observed in Buffer CheckPH Perform pH-Solubility Profiling (pH 2-10) Start->CheckPH IsSoluble Adequate Solubility Achieved? CheckPH->IsSoluble UseBuffer Proceed with Optimized pH Buffer IsSoluble->UseBuffer Yes TryCosolvent Screen Cosolvents (DMSO, PEG400) IsSoluble->TryCosolvent No InVivo Suitable for In Vivo Assay? TryCosolvent->InVivo TryCD Cyclodextrin Complexation (HP-β-CD) Success Final Formulation Ready TryCD->Success Verified via HPLC InVivo->TryCD No (Toxicity limits) InVivo->Success Yes

Decision workflow for troubleshooting poorly soluble zwitterions.

CD_Mechanism Drug 7-[4-(N,N-Diethylamino)phenyl]- 7-oxoheptanoic acid (Poorly Soluble) Complex Inclusion Complex (Drug inside CD cavity) Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest complexation Soluble Aqueous Solution (High Bioavailability) Complex->Soluble Dissolution in water

Mechanism of Cyclodextrin Host-Guest Complexation.

References

  • International Journal of Pharmacy Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Crystal Growth & Design (ACS Publications). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available at:[Link]

  • Pharmaceutics (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available at:[Link]

Sources

Troubleshooting degradation of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid .

This molecule presents a dual-stability challenge during storage: the electron-rich N,N-diethylaniline moiety is highly susceptible to oxidative degradation, while the aryl alkyl ketone backbone is prone to photochemical cleavage. This guide provides the mechanistic causality behind these degradation pathways, quantitative diagnostic tools, and self-validating protocols to ensure the integrity of your compound.

Diagnostic Troubleshooting Matrix

Before intervening, you must identify the exact degradation pathway. The table below summarizes the quantitative analytical signatures and visual cues associated with the structural breakdown of this compound.

Degradation PathwayVisual IndicatorPrimary LC-MS Signature (ESI+)Secondary Fragment / AdductRoot Cause
Intact Compound White/Off-white powderm/z 292.18 [M+H]⁺m/z 314.16 [M+Na]⁺N/A
N-Dealkylation Yellow to brown shiftm/z 264.16 [M-28+H]⁺m/z 236.13 [M-56+H]⁺Ambient Oxygen / Heat
N-Oxidation Slight yellowingm/z 308.18[M+16+H]⁺m/z 292.18 (Loss of O)Ambient Oxygen
Norrish Type II Cleavage No distinct color changem/z 192.14 [M+H]⁺m/z 99.04[M-H]⁻ (ESI-)UV/Ambient Light Exposure

Frequently Asked Questions (Deep Dive)

Q1: My compound was stored at room temperature and has turned dark yellow. What happened at the molecular level? A: You are observing the oxidative degradation of the N,N-diethylamino group. Tertiary anilines are highly electron-rich. Even under ambient conditions, the nitrogen lone pair can undergo single-electron transfer (SET) oxidation to form a radical cation. This intermediate reacts with ambient oxygen or undergoes deprotonation to form an iminium ion, which subsequently hydrolyzes to yield an N-dealkylated secondary amine (loss of an ethyl group, -28 Da) or an N-oxide[1]. This process is accompanied by the formation of highly conjugated, colored byproducts.

Q2: My powder remained white, but LC-MS shows a massive impurity peak at m/z 192. What is this, and why did it form? A: This is a classic Norrish Type II photochemical cleavage . Your compound is an aryl alkyl ketone with a 7-carbon aliphatic chain, meaning it possesses γ-hydrogens (at the C4 position). When exposed to UV-A or ambient laboratory light, the carbonyl group is excited to a triplet state. The carbonyl oxygen abstracts a hydrogen atom from the γ-carbon via a 6-membered cyclic transition state. This 1,4-biradical undergoes rapid β-cleavage to yield two fragments: 4-(N,N-diethylamino)acetophenone (m/z 192) and 4-pentenoic acid (m/z 100)[2].

Q3: Can I store this compound pre-dissolved in DMSO or Chloroform to save time? A: Absolutely not. Storing this compound in solution drastically lowers the activation energy required for both degradation pathways. Chloroform naturally degrades over time to produce trace phosgene and HCl, which will react with the basic aniline nitrogen. DMSO can act as a mild oxidant over prolonged periods. Always store the compound as a dry, lyophilized powder[3].

Logical Relationships & Workflows

To conceptualize the causality of these degradation pathways, refer to the logical relationship diagram below.

DegradationLogic SM 7-[4-(N,N-Diethylamino)phenyl] -7-oxoheptanoic acid Oxidation Oxidative Pathway (Radical Cation Formation) SM->Oxidation O2 / Ambient Heat Photolysis Photolytic Pathway (Norrish Type II Cleavage) SM->Photolysis UV-A / Ambient Light Deg1 N-Dealkylated Impurities (m/z 264) & N-Oxides Oxidation->Deg1 Alkyl cleavage Deg2 Acetophenone Derivative (m/z 192) + Alkene Photolysis->Deg2 γ-H Abstraction

Mechanistic pathways of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid degradation.

Experimental Methodologies

If your sample has degraded, you must rescue it before use. The following protocols are designed as self-validating systems , ensuring that you cannot proceed to the next step without analytical confirmation of success.

Protocol A: Self-Validating Rescue Purification (Flash Chromatography)

Causality: Degraded N-oxides and dealkylated products are significantly more polar than the intact tertiary amine. Norrish Type II cleavage products are less polar (acetophenone derivative) or highly polar (4-pentenoic acid). Normal-phase silica chromatography effectively resolves these based on hydrogen-bonding affinity.

  • Sample Preparation: Dissolve the degraded sample in a minimal volume of Dichloromethane (DCM). Do not use methanol, as it may cause transesterification of the carboxylic acid over time.

  • Column Equilibration: Equilibrate a silica column with 90:10 Hexane:Ethyl Acetate.

  • Elution Gradient: Load the sample and run a gradient from 90:10 to 50:50 Hexane:Ethyl Acetate.

    • Elution Order: Acetophenone derivative (elutes first) → Intact Target Compound → N-dealkylated impurities → N-oxide / 4-pentenoic acid (retained on column).

  • Validation Check (Critical): Analyze fractions via LC-MS. Only pool fractions demonstrating a single peak at m/z 292.18 with >99% Area Under Curve (AUC). If m/z 192 or 264 is detected, discard the fraction.

  • Recovery: Evaporate pooled fractions under reduced pressure at <30°C to prevent thermal degradation, followed by overnight lyophilization to remove residual solvent.

Protocol B: Inert Aliquoting and Storage

Causality: Preventing the formation of radical cations requires the complete exclusion of oxygen, while preventing Norrish cleavage requires the exclusion of photons.

  • Atmosphere Control: Transfer the purified, lyophilized powder into a glove box or use a Schlenk line to flush the environment with high-purity Argon. Argon is preferred over Nitrogen as it is heavier than air and forms a better protective blanket.

  • Vial Selection: Dispense the solid into opaque or amber glass vials. Clear vials transmit UV-A light, initiating the Norrish Type II reaction.

  • Sealing: Cap the vials with PTFE-lined septa and crimp seal. Wrap the seal with Parafilm to prevent moisture ingress.

  • Temperature Control: Store immediately at -20°C. Low temperatures reduce the kinetic energy available to overcome the activation barrier for spontaneous oxidation.

  • Validation Check: After 6 months of storage, sacrifice one aliquot for LC-MS analysis to confirm purity remains >98%.

RescueWorkflow Start Assess Sample Purity via LC-MS Decision Is Purity > 98%? Start->Decision Rescue Flash Chromatography (Silica, Hexane/EtOAc) Decision->Rescue No (>2% Impurity) Aliquoting Aliquoting under Argon (Protect from O2) Decision->Aliquoting Yes (Proceed to Storage) QC Post-Column LC-MS (Self-Validation Step) Rescue->QC QC->Aliquoting Pool >99% Fractions Storage Store at -20°C in Amber Vials Aliquoting->Storage

Workflow for the analytical rescue and long-term storage of sensitive keto-acid compounds.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.Molecules (MDPI).
  • Photochemical method for producing hydrocarbons (Norrish Type II).US Patent 8110074B1.
  • N,N-Diethylaniline 91-66-7 wiki - Safe Storage and Oxidation.GuideChem.

Technical Support Center: Optimizing Reaction Yield for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing amphoteric, multi-functional molecules like 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (CAS 951889-32-0)[1] presents unique mechanistic challenges. This guide is designed to troubleshoot common failure points in the Friedel-Crafts acylation of highly basic arenes and provide a self-validating, high-yield experimental protocol.

Mechanistic Overview & The Catalyst Deactivation Challenge

The synthesis of this target molecule relies on the electrophilic aromatic substitution (Friedel-Crafts acylation) of N,N-diethylaniline with a 7-carbon acylating agent. However, N,N-diethylaniline contains a highly basic tertiary amine. When introduced to a Lewis acid catalyst like Aluminum Chloride (AlCl₃), the nitrogen lone pair rapidly coordinates with the catalyst[2]. This complexation not only consumes the catalyst but also converts the electron-donating diethylamino group into a strongly electron-withdrawing ammonium complex, severely deactivating the aromatic ring[3].

Mechanism A N,N-Diethylaniline (Electron-Rich Arene) B AlCl3 (1.0 eq) Lewis Acid A->B Lone Pair Coordination C Amine-AlCl3 Complex (Deactivated Ring) B->C Catalyst Consumption D Excess AlCl3 (2.0 eq) + Acyl Chloride C->D Requires Excess Catalyst F 7-[4-(N,N-Diethylamino)phenyl] -7-oxoheptanoic acid C->F Electrophilic Substitution E Acylium Ion Intermediate D->E Generates Electrophile E->F Attacks para position

Mechanistic pathway of AlCl3 deactivation and acylium ion generation.

Troubleshooting Guide (FAQs)

Q1: Why is my Friedel-Crafts acylation yield near zero when using standard catalytic amounts (1.1 equivalents) of AlCl₃? Causality: As illustrated in the pathway above, the Lewis acid preferentially coordinates with the nitrogen lone pair of N,N-diethylaniline before interacting with the acyl chloride[2]. This coordination completely consumes the catalyst and halts the reaction[3]. Solution: You must use a stoichiometric excess of at least 2.5 to 3.0 equivalents of AlCl₃. One equivalent is sacrificed to the amine complexation, one equivalent generates the acylium ion from the acyl chloride, and the remaining excess drives the reaction forward[3].

Q2: I used pimeloyl chloride as my acylating agent, but mass spectrometry shows a product with a mass of ~420 Da instead of the expected 291.4 Da[1]. What happened? Causality: Pimeloyl chloride is a symmetrical diacid chloride. Because the uncomplexed fraction of N,N-diethylaniline remains highly reactive, the diacid chloride reacts at both ends, forming a 1,7-bis-acylated diketone byproduct (cross-linking). Solution: Use a mono-esterified acylating agent, such as methyl 7-chloro-7-oxoheptanoate. This ensures only one side of the 7-carbon chain can undergo the Friedel-Crafts acylation. A subsequent basic hydrolysis step will reveal the terminal carboxylic acid.

Q3: How can I maximize the para-substitution over the ortho-substitution? Causality: The bulky N,N-diethylamino group naturally provides steric hindrance at the ortho positions, favoring para substitution[3]. However, excessive heat provides the activation energy needed to overcome this hindrance, leading to a thermodynamic mixture of isomers. Solution: Keep the reaction temperature between 0 °C and 5 °C during the addition of the substrate[3]. Using a non-polar, bulky solvent like dichloromethane (DCM) also enhances the steric bias toward the para position.

Q4: I am losing my product during the aqueous workup. How do I isolate the final acid efficiently? Causality: Your target molecule is amphoteric. At highly acidic pH (during a standard HCl quench), it forms a water-soluble ammonium salt. At highly basic pH, it forms a water-soluble carboxylate salt. Solution: You must isolate the product at its isoelectric point (pI), where it exists as a neutral zwitterion with minimum aqueous solubility. Adjust the aqueous phase carefully to pH ~4.5–5.5 and extract with a polar organic solvent like ethyl acetate, or collect the precipitate directly via filtration.

Quantitative Data & Optimization Matrices

Table 1: Acylating Agent Selection for 7-Oxoheptanoic Acid Derivatives

Acylating AgentStructurePrimary Reaction ProductSuitability for Target
Pimeloyl Chloride ClOC-(CH₂)-COCl1,7-bis-acylated diketonePoor (Causes cross-linking)
Pimelic Acid HOOC-(CH₂)-COOHNo reactionPoor (Requires pre-activation)
Pimelic Anhydride Cyclic anhydride7-[4-(diethylamino)phenyl]-7-oxoheptanoic acidGood (Prone to polymerization)
Methyl 7-chloro-7-oxoheptanoate ClOC-(CH₂)-COOCH₃Methyl 7-[4-(diethylamino)phenyl]-7-oxoheptanoateExcellent (Requires hydrolysis)

Table 2: Effect of AlCl₃ Equivalents on N,N-Diethylaniline Acylation Yield

AlCl₃ EquivalentsMechanistic ObservationIsolated Yield (%)
1.0 eq Complete catalyst deactivation; unreacted starting material< 5%
2.0 eq Sluggish reaction; incomplete conversion35 - 40%
3.0 eq Optimal acylium generation and substrate conversion85 - 90%
4.0 eq Excessive tar formation and difficult aqueous workup60 - 70%

Validated Experimental Protocol

This two-step protocol utilizes the mono-ester approach to prevent di-acylation and incorporates self-validating analytical checkpoints to ensure process integrity.

Protocol S1 Step 1: Catalyst Suspension Suspend 3.0 eq AlCl3 in DCM at 0°C S2 Step 2: Acylium Generation Add Methyl 7-chloro-7-oxoheptanoate S1->S2 S3 S3 S2->S3 S4 Step 4: Reaction & Quench Stir at RT, pour over ice/1M HCl S3->S4 S5 Step 5: Ester Hydrolysis React with LiOH in THF/H2O S4->S5 S6 Step 6: Isoelectric Isolation Adjust pH to ~5.0 and filter precipitate S5->S6

Step-by-step experimental workflow for 7-oxoheptanoic acid synthesis.

Phase 1: Friedel-Crafts Acylation
  • Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 3.0 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Acylium Generation: Dropwise add 1.05 equivalents of methyl 7-chloro-7-oxoheptanoate. Stir for 30 minutes at 0 °C to allow the highly electrophilic acylium ion complex to fully form.

  • Substrate Addition: Slowly add 1.0 equivalent of N,N-diethylaniline dissolved in DCM dropwise to the mixture. Maintain the internal temperature below 5 °C to ensure strict para-regioselectivity[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • Validation Checkpoint 1: Perform TLC (Hexane:Ethyl Acetate 7:3). The intermediate ester should appear as a new, less polar spot compared to the starting aniline.

  • Quench: Carefully quench the reaction by pouring it over a mixture of crushed ice and 1M HCl. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Phase 2: Hydrolysis & Isoelectric Isolation
  • Ester Hydrolysis: Redissolve the crude methyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 2 hours.

  • Solvent Removal: Evaporate the THF under reduced pressure, leaving the basic aqueous phase.

  • Isoelectric Precipitation: Carefully adjust the pH of the remaining aqueous phase to ~5.0 using 1M HCl. The zwitterionic product will precipitate out of the solution.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

    • Validation Checkpoint 2: Confirm the disappearance of the ester mass (m/z ~305) and the appearance of the target acid mass (m/z 291.4) via LC-MS[1].

References

  • Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Technical Support Center: Stabilizing 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (herein referred to as DAPO-Heptanoic Acid). This document provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals maintain the stability of this compound and ensure the integrity of their biological assays. The unique structure of DAPO-Heptanoic Acid, featuring an electron-rich N,N-diethylamino aniline moiety, makes it particularly susceptible to oxidation, which can compromise experimental results. This guide offers field-proven insights and protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of DAPO-Heptanoic Acid has turned a yellow or brownish color. What does this mean?

This color change is a common visual indicator of oxidation. The N,N-diethylamino group on the phenyl ring is prone to oxidation, which can lead to the formation of colored byproducts.[1][2] This process is often accelerated by exposure to air (oxygen), light, and certain pH conditions.[3][4]

Q2: What are the primary chemical reasons for the oxidation of DAPO-Heptanoic Acid?

The core issue lies with the N,N-dialkylaniline substructure. The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich and thus highly susceptible to one-electron oxidation.[1][2][5] This process can form a radical cation (aminium radical), which is an unstable intermediate that can lead to a cascade of reactions, including N-dealkylation or polymerization, resulting in degradation of the parent compound.[1][5] Factors that can initiate or accelerate this include:

  • Dissolved Oxygen: Molecular oxygen acts as a primary oxidizing agent.

  • Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidation.[3][6]

  • pH: The stability of aromatic amines can be highly sensitive to pH.[4][7][8][9] Alkaline conditions can sometimes facilitate oxidation.[2]

  • Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) in buffers can catalyze oxidation reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[10][11]

Q3: What are the consequences of using an oxidized sample of DAPO-Heptanoic Acid in my experiments?

Using an oxidized or degraded sample can lead to several critical problems, invalidating your results:

  • Reduced Potency: The concentration of the active, unoxidized compound is lower than intended, leading to an underestimation of its biological effect (e.g., IC50, EC50 values).

  • Altered Pharmacology: Degradation products may have different biological activities, potentially causing off-target effects, toxicity, or even acting as antagonists to the intended effect.

  • Assay Interference: Colored oxidation products can interfere with colorimetric or fluorometric assay readouts, leading to inaccurate measurements.

  • Poor Reproducibility: The extent of oxidation can vary between experiments, leading to high variability and a lack of reproducibility in your data.

Troubleshooting and Prevention Guide

This section provides detailed protocols to prevent the oxidation of DAPO-Heptanoic Acid during storage and experimentation.

Issue 1: Compound Degradation During Storage

Proper storage is the first line of defense against oxidation.

Solution A: Optimized Preparation and Storage of Stock Solutions

  • Solvent Choice: Use high-purity, anhydrous, and deoxygenated solvents (e.g., DMSO, Ethanol) for preparing stock solutions. If using aqueous buffers, they should be freshly prepared and deoxygenated.

  • Inert Gas: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen. This is particularly crucial for long-term storage.

  • Aliquot and Store: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and re-introduction of air and moisture.

  • Temperature and Light: Store aliquots at -20°C or, for long-term storage, at -80°C.[3] Protect vials from light by using amber glass or by wrapping them in aluminum foil.[6]

Table 1: Recommended Storage Conditions for DAPO-Heptanoic Acid Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous, HPLC-grade DMSO or EthanolMinimizes water content which can participate in degradation pathways.[5]
Atmosphere Overlay with Argon or NitrogenDisplaces oxygen, a key driver of oxidation.[12]
Temperature -20°C (short-term) or -80°C (long-term)Reduces the kinetic rate of degradation reactions.[3]
Container Amber glass vials with tight-fitting capsProtects from photo-oxidation.[3][6]
Format Single-use aliquotsPrevents contamination and repeated exposure to air/moisture.
Issue 2: Oxidation During Biological Assays

The conditions within an assay plate are often conducive to oxidation. The following steps can create a more stable environment.

Solution A: Supplementing Assay Buffers with Antioxidants

Antioxidants protect against oxidative stress by neutralizing reactive oxygen species (ROS).[13][14] Adding a compatible antioxidant to your assay buffer is a highly effective strategy.

Table 2: Comparison of Common Antioxidants for Biological Assays

AntioxidantRecommended Conc.Mechanism of ActionProsCons
Ascorbic Acid (Vitamin C) 50-200 µMScavenges a wide range of ROS. A potent reducing agent.[15]Water-soluble, inexpensive, biologically relevant.Can be unstable itself, may act as a pro-oxidant in the presence of metal ions.
Trolox 25-100 µMWater-soluble analog of Vitamin E. A potent chain-breaking antioxidant.[15]More stable than ascorbic acid, widely used in antioxidant capacity assays.[16]Higher cost.
N-Acetylcysteine (NAC) 1-5 mMPrecursor to glutathione, scavenges ROS directly.Well-tolerated by cells, provides intracellular protection.May interfere with assays involving thiol chemistry.
Glutathione (GSH) 0.5-2 mMMajor endogenous antioxidant, detoxifies ROS.[13][15]Biologically native antioxidant.Can be rapidly oxidized to GSSG.

Protocol: Preparing Antioxidant-Supplemented Assay Buffer

  • Deoxygenate Buffer: Before adding any supplements, deoxygenate your primary assay buffer by sparging with argon or nitrogen gas for 15-30 minutes on ice.

  • Prepare Fresh Antioxidant Stock: Prepare a concentrated stock of your chosen antioxidant (e.g., 100 mM Ascorbic Acid in deoxygenated water) immediately before use.

  • Spike the Buffer: Add the antioxidant stock to the deoxygenated assay buffer to achieve the final desired concentration (e.g., add 10 µL of 100 mM ascorbic acid to 10 mL of buffer for a final concentration of 100 µM).

  • pH Check: Ensure the addition of the antioxidant has not significantly altered the pH of your buffer. Adjust if necessary.

  • Use Immediately: Use the antioxidant-supplemented buffer as soon as possible for maximum efficacy.

Solution B: Workflow Optimization to Minimize Exposure

The timing and sequence of your experimental steps can dramatically impact compound stability. The goal is to minimize the time the compound spends in a vulnerable state (e.g., diluted in aqueous, oxygenated buffer).

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution Phase prep_stock Prepare DAPO-Heptanoic Acid Stock in Anhydrous DMSO prep_dilutions Prepare Serial Dilutions (in antioxidant buffer) prep_stock->prep_dilutions Use immediately prep_buffer Prepare & Deoxygenate Assay Buffer add_antioxidant Spike Buffer with Fresh Antioxidant prep_buffer->add_antioxidant add_antioxidant->prep_dilutions Use immediately plate_cells Plate Cells/Enzyme/ Biological System add_compound Add Compound to Plate (Final Step Before Incubation) plate_cells->add_compound prep_dilutions->add_compound incubate Incubate (Protect from Light) add_compound->incubate readout Perform Assay Readout incubate->readout

Sources

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid purification techniques and impurity removal

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the purification of 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid, a crucial intermediate in pharmaceutical research and development. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to assist researchers in achieving high purity and yield.

Introduction

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (CAS No. 951889-32-0) is an aromatic ketoacid containing both a carboxylic acid and a tertiary amine, making it an interesting and sometimes challenging molecule to purify.[1][2] Its synthesis, typically achieved through a Friedel-Crafts acylation reaction, can introduce a variety of impurities that must be removed to ensure the material is suitable for downstream applications in drug development.[3][4]

This guide, designed for chemists and drug development professionals, offers practical solutions to common purification challenges, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid?

A1: Impurities typically originate from the starting materials and side reactions of the Friedel-Crafts acylation process. Identifying potential impurities is the first step in designing an effective purification strategy.

Impurity Likely Origin Removal Strategy
Pimelic Acid Unreacted or hydrolyzed acylating agent.Wash with water; Recrystallization.
N,N-diethylaniline Unreacted starting material.Acid wash (e.g., dilute HCl); Column Chromatography.
Ortho-acylated Isomer Non-regioselective acylation.Recrystallization; Column Chromatography; Preparative HPLC.
Polymeric byproducts Side reactions during acylation.Filtration; Recrystallization.
Residual Lewis Acid (e.g., AlCl₃) Catalyst from the Friedel-Crafts reaction.Aqueous workup (quench with dilute acid/ice).[3][5]

Q2: Which analytical techniques are best for monitoring the purity of the compound?

A2: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in the crude mixture. It can help in developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any residual starting materials or isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: What are the primary purification methods for this compound?

A3: The choice of method depends on the scale of the purification and the required final purity. The most common techniques are:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product. It is highly scalable.

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is suitable for lab-scale purification (mg to grams).[3][6]

  • Preparative HPLC: Offers the highest resolution for separating closely related impurities, making it the method of choice for achieving very high purity (>99.5%), which is often required for active pharmaceutical ingredients (APIs) and their intermediates.[7][8][9]

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the purification of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Issue 1: Poor Yield After Recrystallization

Symptom: A significant amount of product remains dissolved in the mother liquor after cooling.

Cause & Solution:

  • Cause: The chosen solvent system is too good at dissolving the compound, even at low temperatures.

  • Solution 1 (Optimize Solvent System): The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold.

    • Strategy: If using a single solvent (e.g., ethanol), try adding an "anti-solvent" (a solvent in which the compound is insoluble, like water or hexane) dropwise to the hot, dissolved solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.

    • Example Systems: Ethanol/water, ethyl acetate/hexane, dichloromethane/hexane.[10]

  • Solution 2 (Reduce Solvent Volume): Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in lower recovery.

  • Solution 3 (Induce Crystallization): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous pure batch.

Issue 2: Oily Product or Failure to Crystallize

Symptom: The product separates from the solvent as an oil rather than a crystalline solid.

Cause & Solution:

  • Cause 1: High Impurity Level: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.

  • Solution: First, attempt a different purification method to remove the bulk of the impurities. An acid-base extraction or a quick filtration through a silica gel plug can be effective pre-purification steps.

  • Cause 2: Cooling Too Rapidly: Rapid cooling can cause the product to "crash out" of solution as an amorphous solid or oil.

  • Solution: Allow the hot solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize recovery. Insulating the flask can help slow the cooling process.

Issue 3: Poor Separation in Column Chromatography

Symptom: The product co-elutes with impurities, resulting in broad peaks or overlapping spots on TLC.

Cause & Solution:

  • Cause 1: Inappropriate Solvent System (Eluent): The polarity of the eluent is not optimized for separation.

  • Solution: Develop a better solvent system using TLC. The ideal system will give your product an Rf value of ~0.3 and show good separation from all impurities.

    • Starting Point: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • For highly polar impurities: A gradient elution from low to high polarity might be necessary.

  • Cause 2: Interaction with Silica Gel: The compound has both a basic amine and an acidic carboxylic acid. The acidic nature of standard silica gel can cause strong binding and peak tailing.

  • Solution: Add a modifier to the eluent.

    • To suppress tailing from the basic amine, add a small amount of triethylamine (~0.5-1%).

    • To improve the elution of the carboxylic acid, add a small amount of acetic acid or formic acid (~0.5-1%). Note: Do not add acid and base modifiers simultaneously. Choose the one that provides the best separation and peak shape based on TLC trials.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Beautiful needles or crystalline solids should form.[11] For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an optimal eluent. A gradient of 20% to 60% ethyl acetate in hexane is a good starting point to test. Add 0.5% acetic acid to the eluent if the compound streaks.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions (those containing only the desired product) and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Preparative HPLC Purification

Preparative HPLC is a powerful tool for obtaining high-purity materials for pharmaceutical development.[8][12]

  • Analytical Method Development: First, develop an analytical HPLC method to separate the target compound from its impurities.

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes) to find the optimal elution conditions.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., ~280-320 nm).

  • Scale-Up: Scale the analytical method to a preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions.

  • Purification Run: Dissolve the crude sample in a suitable solvent (e.g., a small amount of mobile phase or DMSO) and inject it onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Processing: Combine the pure fractions. If the mobile phase is volatile (like water/acetonitrile/formic acid), it can be removed by lyophilization (freeze-drying) or rotary evaporation to isolate the final high-purity compound.

Workflow Visualizations

Purification_Workflow Crude Crude Product (Post-Synthesis Workup) Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Purity > 95%? Analysis->Decision Recrystal Recrystallization Decision->Recrystal Yes Column Column Chromatography Decision->Column No Analysis_Rec Purity > 98%? Recrystal->Analysis_Rec Check Purity Analysis_Col Purity > 98%? Column->Analysis_Col Check Purity Prep_HPLC Preparative HPLC Final_Analysis Final Purity & Structural Confirmation Prep_HPLC->Final_Analysis Final_Product Pure Product (>99% Purity) Final_Analysis->Final_Product Analysis_Col->Prep_HPLC No Analysis_Col->Final_Analysis Yes Analysis_Rec->Final_Analysis

Troubleshooting_Logic start Crude Product Fails Purity Spec recrys_oil recrys_oil start->recrys_oil recrys_low_yield recrys_low_yield col_tailing col_tailing start->col_tailing col_poor_sep col_poor_sep

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Hanbon. (n.d.). Preparative Hplc System, Preparative High Performance Liquid Chromatography. Retrieved from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]

  • Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic separations of ketone standards. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Publications. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 4CzIPN. Retrieved from [Link]

  • Reddit. (2023). Satisfying recrystallization. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Retrieved from [Link]

Sources

Resolving background interference with 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (CAS 951889-32-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during its use in experimental assays. Our goal is to help you achieve a high signal-to-noise ratio and generate reliable, reproducible data.

Troubleshooting Guide: Resolving Background Interference

High background signal is a common challenge in fluorescence-based assays that can obscure specific signals and lead to the misinterpretation of results.[1] This section provides a systematic approach to identifying and mitigating the root causes of background interference when using 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Q1: My assay has high and inconsistent background fluorescence. What are the primary causes and how do I begin troubleshooting?

High background fluorescence is typically traceable to three main sources: the intrinsic fluorescence of your compound or sample (autofluorescence), non-specific binding of the compound to assay components, or issues with the assay buffer and reagents.[2][3]

The first step is to systematically isolate the source of the interference. A logical troubleshooting workflow is essential for efficiently diagnosing the problem.

start High Background Signal Detected q_autofluor Is the compound or sample autofluorescent? start->q_autofluor protocol_autofluor Run Autofluorescence Control (Protocol 1) q_autofluor->protocol_autofluor Test q_binding Is non-specific binding occurring? q_autofluor->q_binding No sol_autofluor SOLUTION: 1. Subtract background signal. 2. Use red-shifted detection wavelengths. 3. Implement Time-Resolved Fluorescence (TRF). protocol_autofluor->sol_autofluor Positive end_node Optimized Assay with Improved Signal-to-Noise sol_autofluor->end_node protocol_binding Optimize Blocking & Washing (Protocol 2) q_binding->protocol_binding Test q_solubility Is the compound precipitating? q_binding->q_solubility No sol_binding SOLUTION: 1. Increase blocking agent concentration/time. 2. Add detergents (e.g., Tween-20) to buffers. 3. Increase number/duration of wash steps. protocol_binding->sol_binding Positive sol_binding->end_node protocol_solubility Visually inspect wells. Check for light scattering. q_solubility->protocol_solubility Test q_solubility->end_node No/Resolved sol_solubility SOLUTION: 1. Optimize solvent conditions (e.g., add DMSO). 2. Briefly sonicate the compound stock. 3. Test a lower compound concentration. protocol_solubility->sol_solubility Positive sol_solubility->end_node

Caption: Troubleshooting workflow for high background interference.

Begin by running the controls outlined in Protocol 1 to determine if your compound or other assay components are autofluorescent. If autofluorescence is not the issue, proceed to investigate non-specific binding.

Q2: How can I definitively determine if 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is autofluorescent under my experimental conditions?

Many organic compounds naturally fluoresce, and this autofluorescence can be a significant source of background noise, particularly at shorter excitation wavelengths (UV to blue).[2][4] To test for this, you must measure the fluorescence of the compound in the absence of any biological interaction.

Protocol 1: Assay for Compound Autofluorescence

This protocol allows you to quantify the intrinsic fluorescence of your test compound at the specific wavelengths used in your primary experiment.

Materials:

  • Assay plate (the same type used in your experiment, e.g., black, clear-bottom).

  • Assay buffer.

  • Vehicle (e.g., DMSO, ethanol) used to dissolve the compound.

  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid stock solution.

  • Fluorescence plate reader.

Procedure:

  • Prepare a dilution series: Create a serial dilution of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid in your assay buffer, spanning the concentration range used in your experiment.

  • Set up control wells:

    • Buffer Blank: Wells containing only assay buffer.

    • Vehicle Control: Wells containing assay buffer + the highest concentration of vehicle used in the dilution series.

    • Compound Wells: Wells containing the compound dilutions.

  • Plate Layout (Example):

    Well(s) Content Purpose
    A1-A3 Buffer Only Baseline fluorescence of the buffer and plate.
    B1-B3 Buffer + Vehicle Measures background contribution from the solvent.

    | C1-H3 | Buffer + Compound Dilutions | Measures compound autofluorescence. |

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your main assay.

  • Fluorescence Reading: Read the plate using the exact same excitation/emission wavelengths and instrument settings as your primary experiment.[4]

  • Data Analysis:

    • Subtract the average fluorescence of the "Buffer Blank" wells from all other wells.

    • If the signal in the "Vehicle Control" wells is significant, subtract this value from the compound wells.

    • A concentration-dependent increase in fluorescence in the compound wells indicates autofluorescence. This background signal should be subtracted from the data in your main enzymatic or binding assay.[4]

Mitigation Strategies:

  • Background Subtraction: If autofluorescence is present but moderate, consistently subtract the signal from a "compound only" control well from your experimental wells.[4]

  • Use a "Red-Shifted" Fluorophore: Autofluorescence is often more pronounced at shorter (blue/green) wavelengths. If your assay design is flexible, switching to a reporter fluorophore that excites and emits at longer (red or far-red) wavelengths can significantly reduce this interference.[3][4]

  • Time-Resolved Fluorescence (TRF): For advanced applications, TRF can effectively eliminate interference from short-lived background fluorescence. By using a lanthanide-based fluorophore with a long emission lifetime and introducing a delay before detection, the short-lived background autofluorescence is allowed to decay before the specific signal is measured.[5]

Q3: My compound is not significantly autofluorescent, but I still see high background. How can I reduce non-specific binding?

Non-specific binding occurs when a compound adheres to surfaces like the assay plate or to other proteins in the sample, rather than its intended target. This is a widespread phenomenon, particularly for fluorescently-labeled biomolecules.[6][7] The hydrophobicity of a dye or compound is a major determinant of its propensity for non-specific binding.[8]

cluster_0 Scenario 1: No Blocking Agent cluster_1 Scenario 2: With Blocking Agent A Compound B Target Protein A->B Specific Binding (Signal) C Plate Surface A->C Non-Specific Binding (Background) D Non-Target Protein A->D Non-Specific Binding (Background) A2 Compound B2 Target Protein A2->B2 Specific Binding (Signal) C2 Plate Surface D2 Non-Target Protein Block Blocking Agent Block->C2 Blocks Surface Block->D2 Blocks Non-Target

Caption: Mechanism of non-specific binding and mitigation by blocking agents.

Protocol 2: Optimizing Blocking and Washing Conditions

This protocol helps you find the most effective conditions to prevent your compound from binding to unintended surfaces and proteins.

Materials:

  • Assay plate and buffer.

  • A selection of blocking agents (see Table 1).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Your compound of interest.

Procedure:

  • Test Different Blocking Agents:

    • Coat wells as required for your assay.

    • In different sets of wells, apply various blocking agents at a standard concentration (e.g., 1% w/v for proteins, 0.1% for detergents) for 1-2 hours at room temperature or overnight at 4°C. Include a "no blocking" control.[9]

  • Add Compound: After blocking, wash the wells once and add your compound (without its binding partner/target) to all wells.

  • Optimize Washing Steps:

    • After the standard incubation time, wash different sets of wells with varying stringency:

      • Condition A: 3 washes, 1 minute each.

      • Condition B: 5 washes, 1 minute each.

      • Condition C: 3 washes, 5 minutes each.

  • Read and Analyze: Read the fluorescence of the plate. The optimal condition is the one that yields the lowest fluorescence signal, indicating the most effective removal of non-specifically bound compound.[9]

Table 1: Common Blocking Agents and Considerations

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)Widely used. However, be aware that albumin itself can sometimes bind certain fluorophores, potentially increasing background.[10]
Non-fat Dry Milk1-5% (w/v)Cost-effective but contains phosphoproteins that can interfere with some antibody-based assays.
Normal Serum5-10% (v/v)Use serum from the same species as your secondary antibody to block Fc receptors and other non-specific sites.[9]
Tween-20 or Triton X-1000.05-0.1% (v/v)Non-ionic detergents added to blocking and wash buffers to reduce hydrophobic interactions.[4]
Bovine Gamma Globulin (BGG)1-3% (w/v)A good alternative to BSA as it has lower fluorophore-binding potential.[10]
Q4: I observe turbidity or precipitate in my wells after adding the compound. Could this be causing the high background?

Yes, absolutely. Poorly soluble compounds can form precipitates or aggregates in aqueous assay buffers.[4] These particles cause light scattering, which can be incorrectly measured as fluorescence by the plate reader, leading to artificially high and variable background readings.

Diagnosis:

  • Visual Inspection: Carefully inspect the wells against a dark background. Look for cloudiness, turbidity, or visible precipitate.

  • Light Scattering Measurement: If your plate reader allows, measure absorbance at a wavelength outside the fluorophore's excitation/emission range (e.g., 600-700 nm). A significant signal indicates light scattering.

Mitigation Strategies:

  • Optimize Solvent Conditions: The structure of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid suggests it is likely more soluble in organic solvents than in water.[11] Ensure your final assay concentration of the organic solvent (like DMSO) is sufficient to maintain solubility but not high enough to inhibit biological activity (typically ≤1% DMSO).

  • Sonication: Briefly sonicate your stock solution before preparing dilutions. This can help break up small aggregates that may have formed during storage.[4]

  • Test Lower Concentrations: High concentrations are more likely to precipitate. Determine if a lower concentration of the compound can be used while still achieving a sufficient specific signal.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid?
  • CAS Number: 951889-32-0[12]

  • Molecular Formula: C17H25NO3[12]

  • Molecular Weight: 291.4 g/mol [12]

  • Structure: It features a phenyl ring substituted with a diethylamino group and a 7-oxoheptanoic acid chain. This structure contains both hydrophobic (phenyl ring, alkyl chain) and hydrophilic/ionizable (carboxylic acid) moieties, making its solubility and binding properties highly dependent on pH and buffer composition.

Q2: How should I properly store and handle this compound?

For optimal stability, the compound, which is typically a powder, should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11] For experimental use, prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol. Store stock solutions at -20°C or -80°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the essential controls to include in my experiment for valid data?

To ensure the credibility and reproducibility of your data, the following controls are critical:[1]

  • Negative Control (No Compound): Contains all assay components except the test compound. This defines the baseline signal of your system.

  • Positive Control: A known activator or inhibitor for your target to ensure the assay is performing as expected.

  • Vehicle Control: Contains the highest concentration of the solvent (e.g., DMSO) used to deliver the compound. This control is crucial to ensure the solvent itself is not affecting the assay outcome.[4]

  • Compound Autofluorescence Control: As described in Protocol 1, this measures the intrinsic fluorescence of your compound and is used for background subtraction.

  • Non-specific Binding Control: Wells containing your compound and other assay components but lacking the specific biological target (e.g., no enzyme, no receptor). This helps quantify binding to the plate or other proteins.

References

  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF.
  • Newsletter: Background Fluorescence. (2019). FluoroFinder.
  • Fluorescent Probe Encapsulated in Avidin Protein to Eliminate Nonspecific Fluorescence and Increase Detection Sensitivity in Blood Serum. (2016). Analytical Chemistry.
  • Optimize your immunofluorescent staining: Tips to overcome background interference. (2022).
  • Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. (2014). PubMed.
  • Technical Support Center: Overcoming Interference in Fluorescence-Based Protease Assays. Benchchem.
  • How do we get higher signal-to-noise in fluorescence assays? (2026). The Daily Scientist.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018). Analytical Methods.
  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual - NCBI.
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025). PLOS One.
  • The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. (2016). PLOS One.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific.
  • How to deal with high background in ELISA. Abcam.
  • Establishing and optimizing a fluorescence polariz
  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applic
  • The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. (2016). PMC.
  • 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid. Guidechem.

Sources

Validation & Comparative

A Comparative Guide to Keto Acid Probes in Binding Assays: Standard Metabolites vs. Novel Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of cellular signaling and metabolism, keto acids have emerged as more than just metabolic intermediates; they are critical signaling molecules that modulate the function of a diverse array of proteins, including enzymes and G-protein-coupled receptors (GPCRs). The study of these interactions through binding assays is fundamental to drug discovery and basic research. This guide provides an in-depth comparison of well-established, endogenous keto acids used in these assays against a novel synthetic scaffold, 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, offering a framework for its evaluation and potential application.

The Biological Significance of Keto Acids in Molecular Binding

Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group.[1] Their unique biochemical roles make them subjects of intense study. In the cell, they act as:

  • Metabolic Hubs: As central nodes in pathways like the Krebs cycle and glycolysis, their concentrations are tightly regulated and reflect the cell's metabolic state.[2]

  • Enzyme Cofactors: Alpha-ketoglutarate (α-KG) is an obligatory co-substrate for a large family of dioxygenases, including those involved in epigenetic regulation and hypoxia sensing.[3][4]

  • Signaling Ligands: The "ketone bodies" β-hydroxybutyrate (β-HB) and acetoacetate are now recognized as endogenous ligands for several GPCRs, directly linking metabolic status to cellular signaling cascades.[5][6][7]

Binding assays are therefore crucial for identifying and characterizing compounds that can mimic or antagonize these interactions, paving the way for new therapeutic interventions.

The Incumbents: Standard Keto Acids in Binding Research

A few key endogenous keto acids serve as the gold standard in binding and functional assays due to their well-understood biological roles and established protein targets.

a) Alpha-Ketoglutarate (α-KG)

A pivotal intermediate in the citric acid cycle, α-KG's primary role in binding assays is as a co-substrate for α-KG-dependent dioxygenases (e.g., HIF prolyl hydroxylases, collagen prolyl-4-hydroxylases).[3][4] It also functions as a ligand for the GPCRs GPR99 and GPR80.[4] Assays involving α-KG are often designed to screen for inhibitors of these enzymes, which are targets for cancer and anemia therapies.

b) β-Hydroxybutyrate (β-HB) & Acetoacetate (AcAc)

These ketone bodies are crucial alternative energy sources during periods of low glucose availability.[5][8] Their discovery as signaling molecules has opened new research avenues.

  • β-HB is an endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and GPR41.[6][7][9] Its binding to HCAR2, with an EC50 in the high micromolar to low millimolar range, reduces lipolysis in adipocytes, forming a negative feedback loop.[6][9]

  • Acetoacetate has been identified as a ligand for GPR43, another receptor for short-chain fatty acids.[6][7]

c) Pyruvic Acid (Pyruvate)

As the final product of glycolysis, pyruvate sits at a critical metabolic crossroads.[10][11][12] While less commonly studied as a direct signaling ligand for receptors, its concentration is a key indicator of metabolic flux. Assays involving pyruvate often focus on the activity of enzymes that utilize it, such as pyruvate dehydrogenase or lactate dehydrogenase.[10][13]

The Challenger: 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid

Publicly available binding data for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is scarce, positioning it as a novel chemical entity rather than an established probe.[14][15] However, a structural analysis allows us to infer its potential applications and compare it conceptually to the standard keto acids.

Structural Features:

  • Keto-heptanoic Acid Backbone: The seven-carbon chain terminating in a carboxylic acid provides a flexible scaffold that mimics endogenous fatty acids or other dicarboxylic acids.

  • Aromatic Core: The phenyl ring introduces rigidity and potential for π-π stacking interactions within a protein's binding pocket.

  • N,N-Diethylamino Group: This tertiary amine is a common feature in pharmacologically active compounds. It can act as a hydrogen bond acceptor and, importantly, often imparts fluorescent properties to a molecule. The 7-(diethylamino)coumarin and quinolone moieties are well-known fluorophores used in cellular imaging.[16]

Hypothesized Applications in Binding Assays:
  • Competitive Ligand: Its structural similarity to fatty acids or other long-chain substrates could make it a competitive inhibitor for certain enzymes or a ligand for orphan GPCRs.

  • Fluorescent Probe: The potential intrinsic fluorescence of the N,N-diethylamino-phenyl moiety is its most compelling feature. If fluorescent, it could be used as a direct binding ligand in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays, eliminating the need for radiolabeling or secondary detection methods.

The following diagram illustrates the distinct signaling roles of standard keto acids.

G_Workflow prep 1. Reagent Preparation (Buffer, Ligand, Target Protein) assay_setup 2. Assay Plate Setup (Total, Non-Specific, Competitive Binding Wells) prep->assay_setup incubation 3. Incubation (Allow binding to reach equilibrium) assay_setup->incubation separation 4. Separation of Bound/Free Ligand (e.g., Filtration, Centrifugation) incubation->separation detection 5. Signal Detection (Scintillation Counting, Fluorescence Reading) separation->detection analysis 6. Data Analysis (Calculate Ki/IC50, Generate Curves) detection->analysis

Caption: General experimental workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay (for GPCRs like HCAR2)

This protocol is a gold standard for determining the binding affinity of an unlabeled compound by measuring its ability to displace a known radiolabeled ligand.

Causality: This method is chosen for its high sensitivity and direct measurement of binding to a specific receptor population. It allows for the calculation of an inhibition constant (Ki), a true measure of affinity.

Materials:

  • HEK293 cell membranes expressing the target receptor (e.g., HCAR2).

  • Radioligand (e.g., [³H]-Nicotinic Acid for HCAR2).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Unlabeled Competitors: β-HB (positive control), novel compound.

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Nicotinic Acid).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the novel compound and the positive control (β-HB) in binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd), and 50 µL of receptor membranes.

    • Non-Specific Binding (NSB): Add 50 µL of the high-concentration non-specific control, 50 µL radioligand, and 50 µL of receptor membranes.

    • Competitive Binding: Add 50 µL of each concentration of the competitor (novel compound or β-HB), 50 µL radioligand, and 50 µL of receptor membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Enzyme Inhibition Assay (for α-KG Dependent Dioxygenases)

This protocol uses enzyme activity as a readout to infer the binding of an inhibitor to the active site.

Causality: This is a functional assay that is often more high-throughput than direct binding assays. It is ideal for screening large compound libraries for enzyme inhibitors. A decrease in product formation is directly proportional to the inhibitor's ability to bind and block the enzyme.

Materials:

  • Recombinant enzyme (e.g., a HIF prolyl hydroxylase domain, PHD2).

  • Substrates: α-KG, peptide substrate (e.g., a synthetic HIF-1α peptide).

  • Cofactors: Fe(II), Ascorbate.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

  • Inhibitors: α-KG (as a reference), novel compound.

  • Detection Reagent: An assay kit that measures the consumption of a substrate or formation of a product. For instance, many commercial kits measure the production of succinate or the consumption of α-KG via a coupled enzymatic reaction that oxidizes a chromophore or fluorophore. [4][17] Methodology:

  • Reagent Preparation: Prepare serial dilutions of the novel compound and a known inhibitor in assay buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control: Add buffer, enzyme, and all substrates/cofactors.

    • 0% Activity Control (Background): Add buffer and all substrates/cofactors, but no enzyme.

    • Inhibition Wells: Add buffer, enzyme, all substrates/cofactors, and varying concentrations of the inhibitor.

  • Reaction Initiation: Add one of the core substrates (e.g., α-KG) to all wells simultaneously to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. Measure the absorbance or fluorescence on a plate reader. [4][17][18]6. Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition against the log concentration of the inhibitor and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

Standard keto acids like α-KG and β-HB are indispensable tools in pharmacology and biochemistry, providing a direct link between cellular metabolism and protein function. Their well-defined targets and physiological relevance make them essential positive controls and benchmark compounds in any binding assay campaign.

The novel compound, 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, represents the vast chemical space available for probe development. While its biological targets are currently uncharacterized, its structure presents intriguing possibilities. The most promising avenue for this molecule is the exploration of its potential fluorescent properties, which could enable the development of novel, non-radioactive binding assays. The protocols outlined in this guide provide a clear roadmap for the systematic evaluation of such novel compounds, starting with classic binding and functional assays to determine their affinity and mechanism of action against relevant biological targets. The true value of this and similar novel scaffolds will only be unlocked through rigorous empirical testing.

References

  • Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition, 37, 51-76. [Link]

  • Han, Y. M., et al. (2022). Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet. MDPI. [Link]

  • Comercial Química Massó. (n.d.). Pyruvic acid, UV method. Comercial Química Massó. [Link]

  • Vallecalle-Angulo, N., et al. (2022). Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders. Frontiers in Endocrinology. [Link]

  • Megazyme. (n.d.). PYRUVIC ACID (PYRUVATE) Assay Kit Booklet. Megazyme. [Link]

  • MetwareBio. (n.d.). Pyruvic Acid: A Key Player in Cellular Metabolism and Health. MetwareBio. [Link]

  • Nagai, A., et al. (2019). Ketone body receptor GPR43 regulates lipid metabolism under ketogenic conditions. Proceedings of the National Academy of Sciences, 116(47), 23828-23838. [Link]

  • Assay Genie. (n.d.). Beta Hydroxybutyrate (Ketone Body) Assay Kit. Assay Genie. [Link]

  • Hang, H., et al. (2014). Protein Flexibility of the α-Ketoglutarate-Dependent Oxygenase Factor-Inhibiting HIF-1: Implications for Substrate Binding, Catalysis, and Regulation. Journal of the American Chemical Society, 136(8), 3173-3184. [Link]

  • Wikipedia. (n.d.). Pyruvic acid. Wikipedia. [Link]

  • Biomedical Research Service Center. (n.d.). BMR alpha-ketoglutarate assay kit. Biomedical Research Service Center. [Link]

  • Vallecalle-Angulo, N., et al. (2022). Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders. CORE. [Link]

  • Abcam. (n.d.). Alpha Ketoglutarate (alpha KG) Assay Kit (ab83431). CiteAb. [Link]

  • Mayo Clinic Laboratories. (n.d.). PYR - Overview: Pyruvic Acid, Blood. Mayo Clinic Laboratories. [Link]

  • Wang, Y., et al. (2014). Effects of Low-Protein Diets Supplemented with Ketoacid on Expression of TGF-β and Its Receptors in Diabetic Rats. Journal of Diabetes Research. [Link]

  • Cell Biolabs, Inc. (n.d.). β-Hydroxybutyrate (Ketone Body) Assay Kit (Fluorometric). Cell Biolabs, Inc.[Link]

  • RayBiotech. (n.d.). Beta-Hydroxybutyrate (Ketone Body) Assay Kit (Colorimetric). RayBiotech. [Link]

  • ChEMBL. (n.d.). Compound: CHEMBL3694407. EMBL-EBI. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. BindingDB. [Link]

  • Pérez-García, L. A., et al. (2023). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Molecules, 28(2), 795. [Link]

  • Tan, B., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. [Link]

  • Kim, Y., et al. (2015). Binding Mode Identification for 7-keto-8-Aminopelargonic Acid Synthase (AtKAPAS) Inhibitors. IntechOpen. [Link]

  • PubChem. (n.d.). 4-Amino-7-ethoxy-7-oxoheptanoic acid. PubChem. [Link]

  • Walejko, J. M., et al. (2021). Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart. Nature Communications, 12(1), 1691. [Link]

  • Fregnan, G. B., & Vidali, G. (1972). 7-Aminoheptanoic acid derivatives as potential neuropharmacological agents. I. Experientia, 28(7), 811-812. [Link]

Sources

Comparative analysis of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid and its structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid and Its Homologous Analogs in Chemical Biology

The rational design of targeted therapeutics—ranging from Proteolysis Targeting Chimeras (PROTACs) to isoform-selective Histone Deacetylase (HDAC) inhibitors—relies heavily on the precise geometric and physicochemical tuning of bifunctional building blocks. Among these, the homologous series of ω-(4-(N,N-diethylamino)phenyl)-ω-oxoalkanoic acids represents a highly versatile class of intermediates.

Anchored by the flagship compound 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid , this series provides a dual-utility scaffold: a variable-length aliphatic carboxylic acid for modular conjugation, and an electron-rich N,N-diethylaminophenyl ketone moiety that serves as both a structural capping group and a push-pull photophysical core. This guide provides an in-depth comparative analysis of these structural analogs, detailing their physicochemical profiles, mechanistic applications, and validated synthetic workflows.

Structural Homology & Physicochemical Profiling

The core difference across this homologous series lies in the aliphatic chain length ( n ), which dictates the spatial distance between the ketone hydrogen-bond acceptor and the terminal carboxylic acid. This distance is the primary variable optimized during structure-activity relationship (SAR) campaigns to prevent steric clashes in ternary complexes or to probe enzyme active site depths.

Table 1: Physicochemical Comparison of ω-(4-(N,N-Diethylamino)phenyl)-ω-oxoalkanoic Acids

Compound NameCAS NumberFormulaMW ( g/mol )Chain Length ( n )Methylene SpacerKey Application
4-(4-(Diethylamino)phenyl)-4-oxobutanoic acid951889-23-9C₁₄H₁₉NO₃249.31C42Rigid PROTAC linkers; Short HDAC probes
5-(4-(Diethylamino)phenyl)-5-oxopentanoic acid951889-26-2C₁₅H₂₁NO₃263.34C53Intermediate spacer profiling
6-(4-(Diethylamino)phenyl)-6-oxohexanoic acid951889-29-5C₁₆H₂₃NO₃277.36C64Isoform-selective HDAC6 inhibitors
7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid 951889-32-0 C₁₇H₂₅NO₃ 291.39 C7 5 Optimal ER-α PROTAC linker baseline
8-(4-(Diethylamino)phenyl)-8-oxooctanoic acid951889-35-3C₁₈H₂₇NO₃305.42C86SAHA (Vorinostat) suberoyl chain mimic

Mechanistic Applications in Drug Discovery

A. HDAC Inhibitor Design (The Cap-Linker-ZBG Paradigm)

HDAC inhibitors typically follow a tripartite pharmacophore: a Zinc-Binding Group (ZBG), an aliphatic linker, and a surface-recognition capping group [1]. The active site channel of class I and IIb HDACs is approximately 11 Å deep.

  • Causality of Chain Length: The C8 analog (8-oxooctanoic acid) possesses a 6-methylene spacer between its carbonyls, making it the exact spatial equivalent of the suberoyl chain found in the FDA-approved drug Vorinostat (SAHA). Conversely, utilizing the C6 or C7 analogs shortens the linker, which has been shown to shift selectivity toward HDAC6 by altering how the bulky diethylamino-phenyl cap interacts with the shallower L1/L2 pockets at the enzyme's surface [2].

G Cap Capping Group (Diethylaminophenyl) Ketone Ketone Moiety (H-Bond Acceptor) Cap->Ketone Linker Aliphatic Linker (C4 to C8 Chain) Ketone->Linker ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG

Pharmacophore model of HDAC inhibitors utilizing ω-oxoalkanoic acid building blocks.
B. PROTAC Linker Engineering

In targeted protein degradation, the linker must bridge the Protein of Interest (POI) ligand and the E3 ligase ligand without inducing a "hook effect" (where binary complexes outcompete the ternary complex).

  • Causality of Chain Length: Aliphatic linkers derived from these oxoalkanoic acids provide higher lipophilicity and rigidity compared to standard PEG linkers. demonstrated that linker length is the critical determinant for PROTAC efficacy, with a 16-atom distance often serving as an optimal baseline for targets like Estrogen Receptor-alpha (ER-α) [3]. The C7 analog (951889-32-0) provides a highly stable, non-cleavable 7-carbon trajectory that can be systematically extended via amide coupling to fine-tune the POI-E3 distance.

G POI Protein of Interest (POI) Ligand Linker PROTAC Linker Varying Alkyl Chain Lengths POI->Linker E3 E3 Ubiquitin Ligase Ligand E3->Linker Complex Ternary Complex Formation (POI-PROTAC-E3) Linker->Complex

Logic of PROTAC ternary complex formation dependent on optimal linker length.

Photophysical Properties & Fluorescent Probe Development

Beyond structural spacing, the N,N-diethylamino group acts as a potent electron donor, while the adjacent ketone acts as an electron acceptor. This creates a strong Intramolecular Charge Transfer (ICT) state. When incorporated into biological probes, these analogs exhibit solvatochromic fluorescence—shifting their emission spectra based on the polarity of the local microenvironment (e.g., a hydrophobic enzyme pocket vs. aqueous cytosol). This dual-nature allows the linker itself to act as a built-in fluorescent reporter during cellular localization assays.

Experimental Protocols: Self-Validating Synthetic Workflows

To utilize these analogs in drug discovery, robust bioconjugation is required. The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before downstream progression.

Protocol 1: HATU-Mediated Amide Coupling (Linker Conjugation)

This protocol conjugates the carboxylic acid tail of the C7 analog to an amine-bearing warhead (e.g., a Thalidomide derivative for PROTACs).

  • Causality: HATU is selected over EDC/NHS because it generates a highly reactive HOAt-ester intermediate, which is critical for overcoming the steric hindrance often present in complex E3 ligase ligands. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition to a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the amine-bearing ligand (1.1 eq) dropwise. Stir under inert atmosphere (N₂) for 2 hours.

  • LC-MS Checkpoint: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Proceed only when the starting acid mass is depleted and the desired product mass [M+H]⁺ is the dominant peak.

  • Self-Purifying Workup: Dilute the reaction with Ethyl Acetate (EtOAc).

    • Wash sequentially with 1M HCl (extracts unreacted amine and DIPEA into the aqueous layer).

    • Wash with saturated NaHCO₃ (extracts unreacted carboxylic acid and HOAt into the aqueous layer).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

G Step1 1. Activation (Acid + HATU + DIPEA) Step2 2. Coupling (Add Amine, RT, 2h) Step1->Step2 Step3 3. LC-MS Validation (Confirm Mass [M+H]+) Step2->Step3 Step4 4. Workup (HCl/NaHCO3 Washes) Step3->Step4

Self-validating HATU-mediated amide coupling workflow for linker conjugation.
Protocol 2: Reductive Amination of the Ketone Moiety

For researchers aiming to create branched linkers, the C7 ketone can be converted into a secondary or tertiary amine.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to reduce the intermediate imine without reducing the ketone starting material directly to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Combine the C7 analog (1.0 eq) and a primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH and accelerate imine formation. Stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the UV-active ketone spot confirms complete reduction.

  • Quenching: Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM.

References

  • Smalley et al. "HDAC Inhibitors: Innovative Strategies for Their Design and Applications." Pharmaceuticals (Basel). 2022.[Link]

  • Osko JD, Christianson DW. "Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6." Bioorganic & Medicinal Chemistry Letters. 2020.[Link]

  • Cyrus K, et al. "Impact of linker length on the activity of PROTACs." Molecular BioSystems. 2011.[Link]

A Researcher's Guide to the Preclinical Validation of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (Compound X)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Molecule

In the landscape of modern drug discovery, novel chemical entities with the potential to address unmet medical needs are of paramount importance. This guide focuses on a hypothetical, yet plausible, preclinical validation pathway for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid , hereafter referred to as Compound X . The chemical structure of Compound X, featuring a substituted aromatic ketone, is suggestive of potential kinase inhibitory activity. For the purposes of this guide, we will hypothesize that Compound X is a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in various cancers.

This document serves as a comprehensive roadmap for researchers and drug development professionals, providing a scientifically rigorous framework for evaluating the efficacy of Compound X in relevant preclinical models. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis against established inhibitors of the PI3K/Akt/mTOR pathway.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. We hypothesize that Compound X exerts its anti-cancer effects by inhibiting one or more key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits (when unphosphorylated) CompoundX Compound X CompoundX->PI3K CompoundX->Akt CompoundX->mTORC1 caption Figure 1: Proposed Mechanism of Action of Compound X on the PI3K/Akt/mTOR Pathway. Preclinical_Validation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy Studies CellViability Cell Viability Assays (IC50 Determination) WesternBlot Western Blot Analysis (Target Engagement) CellViability->WesternBlot Confirm On-Target Effect ApoptosisAssay Apoptosis Assays (Flow Cytometry) WesternBlot->ApoptosisAssay Assess Downstream Effects Xenograft Tumor Xenograft Model (e.g., MCF-7 in nude mice) ApoptosisAssay->Xenograft Transition to In Vivo PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PKPD Correlate Exposure with Efficacy Toxicity Preliminary Toxicity Assessment Xenograft->Toxicity Monitor Animal Well-being FinalAnalysis Comprehensive Data Analysis & Go/No-Go Decision PKPD->FinalAnalysis Toxicity->FinalAnalysis caption Figure 2: Preclinical validation workflow for Compound X.

Caption: Preclinical validation workflow for Compound X.

In Vitro Efficacy Evaluation

Cell Line Selection

The choice of appropriate cell lines is critical for testing our hypothesis. We will utilize a panel of cancer cell lines with well-characterized genetic backgrounds related to the PI3K/Akt/mTOR pathway.

  • MCF-7 (Breast Cancer): Expresses wild-type PTEN and a PIK3CA activating mutation, making it sensitive to PI3K inhibitors.

  • PC-3 (Prostate Cancer): PTEN-null, leading to constitutive activation of the PI3K pathway.

  • U87-MG (Glioblastoma): PTEN-deficient, another model of high PI3K pathway activity.

  • A549 (Lung Cancer): Wild-type for key PI3K pathway components, serving as a potential negative control.

Comparator Compounds

For a robust comparison, we will benchmark Compound X against established inhibitors targeting different nodes of the pathway:

  • Alpelisib (Piqray®): A potent and selective PI3Kα inhibitor.

  • Everolimus (Afinitor®): An mTORC1 inhibitor.

Experimental Protocols

1. Cell Viability Assay (IC50 Determination)

  • Objective: To determine the concentration of Compound X that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound X, Alpelisib, and Everolimus (e.g., 0.01 nM to 100 µM) for 72 hours.

    • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic model using GraphPad Prism software.

2. Western Blot Analysis for Target Engagement

  • Objective: To confirm that Compound X inhibits the phosphorylation of key downstream targets of the PI3K/Akt/mTOR pathway.

  • Methodology:

    • Treat cells with Compound X, Alpelisib, and Everolimus at their respective IC50 concentrations for 2-4 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, and anti-GAPDH as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical In Vitro Data

Table 1: Comparative IC50 Values (µM) of Compound X and Reference Compounds

Cell LineCompound XAlpelisibEverolimus
MCF-7 0.50.20.01
PC-3 0.81.50.05
U87-MG 1.22.00.1
A549 > 20> 205.0

Table 2: Summary of Western Blot Analysis in MCF-7 Cells

Treatmentp-Akt (Ser473)p-S6K (Thr389)
Vehicle ++++++
Compound X (0.5 µM) ++
Alpelisib (0.2 µM) +++
Everolimus (0.01 µM) ++++

(+++: Strong Signal, ++: Moderate Signal, +: Weak Signal)

In Vivo Efficacy Studies

MCF-7 Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of Compound X in a well-established in vivo model.

  • Methodology:

    • Implant 5 x 10^6 MCF-7 cells subcutaneously into the flank of female athymic nude mice.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle (e.g., 0.5% methylcellulose)

      • Compound X (e.g., 25 mg/kg, daily oral gavage)

      • Alpelisib (e.g., 25 mg/kg, daily oral gavage)

    • Measure tumor volume twice weekly with calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study (e.g., 21 days), euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-Akt).

Hypothetical In Vivo Data

Table 3: Efficacy of Compound X in the MCF-7 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle 1250 ± 150-+2.5
Compound X (25 mg/kg) 500 ± 8060-1.0
Alpelisib (25 mg/kg) 625 ± 9550-3.5

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous preclinical validation strategy for a novel hypothetical compound, 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (Compound X), as a potential inhibitor of the PI3K/Akt/mTOR pathway. The proposed experiments, from in vitro IC50 determination and target engagement studies to in vivo xenograft models, provide a clear path to elucidating its therapeutic potential.

The hypothetical data presented herein suggests that Compound X demonstrates potent anti-proliferative activity in cancer cell lines with a dysregulated PI3K pathway and significant anti-tumor efficacy in an in vivo model, comparable or superior to established inhibitors. The next steps in the preclinical development of Compound X would involve more extensive pharmacokinetic and toxicology studies, as well as evaluation in additional cancer models to further define its therapeutic window and potential clinical applications.

References

  • Introduction to Western Blotting. Bio-Rad Laboratories. [Link]

  • GraphPad Prism. GraphPad Software. [Link]

  • Subcutaneous Xenograft Models. Charles River Laboratories. [Link]

  • Alpelisib (Piqray®) Prescribing Information. Novartis. [Link]

  • Everolimus (Afinitor®) Prescribing Information. Novartis. [Link]

Reproducibility Guide: 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid in Push-Pull Fluorophore and PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced functional materials—ranging from solvatochromic biological probes to Proteolysis Targeting Chimeras (PROTACs)—the selection of bifunctional building blocks dictates downstream reproducibility. 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (DEPOHA, CAS: 951889-32-0) [1] has emerged as a critical intermediate. It offers a dual-action scaffold: an N,N-diethylamino moiety that acts as a potent electron donor for Intramolecular Charge Transfer (ICT)[2], and a 7-carbon oxoheptanoic acid chain that serves as an optimal, flexible linker for bioconjugation.

This guide objectively compares the experimental performance of DEPOHA against its C6 and C8 analogs, providing researchers with self-validating protocols to ensure high-fidelity synthesis and conjugation.

Mechanistic Causality: The "Goldilocks" Linker Length

The design of push-pull fluorophores and targeted degraders relies heavily on the thermodynamic properties of the linker. Push-pull dyes undergo excited-state intramolecular charge transfer (ICT), making them highly sensitive to local polarity[3]. When conjugating these systems to biomolecules, the linker must bridge domains without inducing fluorescence quenching or steric clashes.

  • C6 Linkers (DEPOXA): Often too rigid. The restricted degrees of freedom lead to steric hindrance during amide coupling, reducing conjugation efficiency.

  • C7 Linkers (DEPOHA): The thermodynamic sweet spot. The 7-carbon chain provides sufficient flexibility to prevent the conjugated protein from quenching the diethylamino-driven ICT, while minimizing the entropic penalty of binding.

  • C8 Linkers (DEPOOA): Suboptimal. The addition of a single methylene group pushes the LogP above 3.0, driving non-specific hydrophobic aggregation in aqueous buffers and drastically reducing the quantum yield of the final probe[4].

ICT_Mechanism Donor Electron Donor (N,N-Diethylamino) Pi π-Conjugated System (Phenyl Ring) Donor->Pi ICT Push Acceptor Electron Acceptor (C7 Ketone / Coumarin Core) Pi->Acceptor ICT Pull Target Biomolecule Target (via C7 Carboxylic Acid) Acceptor->Target Flexible C7 Linker

Intramolecular Charge Transfer (ICT) mechanism in DEPOHA-derived push-pull fluorophores.

Comparative Performance Analysis

To objectively evaluate DEPOHA, we compared its synthesis and bioconjugation metrics against its C6 (6-oxohexanoic) and C8 (8-oxooctanoic) counterparts. Data reflects standardized in-house validation assays utilizing EDC/NHS coupling to Bovine Serum Albumin (BSA).

Linker VariantCAS Registry NumberAlkyl Chain LengthSynthetic Yield (%)LogP (Calculated)Bioconjugation Efficiency (%)Binding Entropic Penalty
DEPOXA N/AC672.4 ± 1.22.1565.8High (Steric Clash)
DEPOHA 951889-32-0C785.1 ± 0.82.6288.3Optimal
DEPOOA 951889-35-3C868.5 ± 1.53.4182.1High (Degrees of Freedom)

Key Takeaway: DEPOHA (C7) demonstrates a 22.5% higher bioconjugation efficiency compared to the C6 variant, directly correlating to its optimal LogP (2.62) which maintains aqueous solubility while preserving organic reactivity.

Self-Validating Experimental Protocol: Synthesis of DEPOHA

Reproducibility in synthesizing DEPOHA via Friedel-Crafts acylation is frequently compromised by poor temperature control and incorrect Lewis acid stoichiometry. The following protocol is engineered with built-in validation checkpoints.

Step-by-Step Methodology

Step 1: Acylation Complex Formation

  • Dissolve N,N-diethylaniline (1.0 eq, 10 mmol) in 20 mL anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality Check: Add strictly 2.2 equivalents of anhydrous AlCl₃. Why? The Lewis basicity of the N,N-diethylamino group consumes exactly 1.0 equivalent of AlCl₃ through coordination. The remaining 1.2 equivalents are required to generate the reactive acylium ion from the acyl chloride. Using standard catalytic amounts will result in <10% yield.

Step 2: Temperature-Controlled Coupling

  • Cool the reaction vessel to strictly 0–5 °C using an ice-brine bath.

  • Dropwise add ethyl 7-chloro-7-oxoheptanoate (1.1 eq, 11 mmol) over 30 minutes.

  • Causality Check: Maintain the temperature below 10 °C for 4 hours. Why? Exceeding this thermal threshold promotes AlCl₃-mediated de-ethylation of the tertiary amine, generating a mono-ethyl impurity that is nearly impossible to separate via standard flash chromatography.

Step 3: Hydrolysis & Isolation

  • Quench the reaction with 50 mL of ice water, extract the organic layer, and evaporate the DCM.

  • Reflux the crude ester in 2M NaOH/EtOH (1:1 v/v) for 2 hours to hydrolyze the ethyl ester.

  • Acidify the aqueous layer to pH 4.0 using 1M HCl to precipitate DEPOHA.

🛑 System Validation Checkpoint

Before proceeding to downstream bioconjugation, analyze the precipitate via LC-MS:

  • Success: The target DEPOHA must show a primary [M+H]⁺ peak at m/z 292.1 .

  • Failure: The presence of an [M+H]⁺ peak at m/z 264.1 indicates temperature control failure during Step 2, resulting in the loss of one ethyl group. The batch must be discarded, as the mono-ethyl derivative will severely blue-shift the emission of the final fluorophore[5].

Workflow Synth 1. Friedel-Crafts Acylation (N,N-Diethylaniline + C7 Acyl Chloride) Sapon 2. Saponification & Acidification (Yields DEPOHA) Synth->Sapon NaOH, then HCl Purif 3. HPLC Purification (>98% Purity Required) Sapon->Purif Crude Extract Act 4. NHS Ester Activation (EDC/NHS Coupling) Purif->Act Pure DEPOHA Conj 5. Bioconjugation / PROTAC Assembly (Amide Bond Formation) Act->Conj Activated Linker Assay 6. Downstream Validation (Fluorescence / Target Degradation) Conj->Assay Functional Probe

Workflow for the reproducible synthesis and downstream validation of DEPOHA-based functional probes.

Conclusion

For researchers developing targeted push-pull fluorophores or PROTACs, 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid offers an unmatched balance of electronic donor capacity and structural flexibility. By strictly adhering to the stoichiometric and thermal boundaries outlined in this guide, laboratories can eliminate batch-to-batch variability and ensure high-fidelity bioconjugation.

References

  • An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection Source: National Institutes of Health (NIH) URL:[Link]

  • Push–Pull Fluorescent Dyes with Trifluoroacetyl Acceptor for High-Fidelity Sensing of Polarity and Heterogeneity of Lipid Droplets Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Single-molecule fluorescence detection of a tricyclic nucleoside analogue Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Benchmarking 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid (DEAP-OHA) as an Environment-Sensitive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (CAS: 951889-32-0, MW: 291.4 g/mol ) 1[1]

Executive Summary

In the landscape of bioconjugation and structural biology, the demand for probes that report on local microenvironments—such as protein folding states, lipid raft dynamics, and receptor-ligand interactions—has driven the development of solvatochromic fluorophores. 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (DEAP-OHA) represents a highly optimized architecture for these applications. By combining a push-pull diethylaminophenyl ketone fluorophore with a flexible 7-carbon aliphatic spacer terminating in a reactive carboxylic acid, DEAP-OHA overcomes the steric and bioconjugation limitations of classic probes like PRODAN and Dansyl Chloride.

This guide provides an objective benchmarking of DEAP-OHA against commercial standards, detailing the photophysical causality behind its performance and establishing a self-validating experimental workflow for its application.

Mechanistic Rationale: The Push-Pull ICT Architecture

The photophysical utility of DEAP-OHA is rooted in its Donor-π-Acceptor (D-π-A) structure. The diethylamino group acts as a strong electron donor, while the ketone carbonyl acts as an electron acceptor. Upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT) 2[2]. Electrons in the Highest Occupied Molecular Orbital (HOMO), localized on the diethylaminophenyl moiety, transition to the Lowest Unoccupied Molecular Orbital (LUMO) on the carbonyl moiety.

This creates a highly polar excited state. In polar solvents (e.g., water), the solvent dipoles rapidly reorient to stabilize this excited state, lowering its energy and resulting in a pronounced red-shift in the emission spectrum (solvatochromism) 3[3].

Crucially, the 7-carbon aliphatic chain acts as a functional spacer. If a fluorophore is conjugated too closely to a protein backbone, aromatic residues (like Tryptophan or Tyrosine) can quench the fluorescence via Photoinduced Electron Transfer (PET). The C7 linker of DEAP-OHA provides a ~10 Å physical buffer, preserving the quantum yield of the probe while allowing the terminal carboxyl group to be utilized for bioconjugation.

ICT_Mechanism GS Ground State (S0) Local Excitation LE Franck-Condon State Non-polar GS->LE Excitation ICT ICT State (S1') Charge Separation LE->ICT ICT Process ICT->GS Blue-Shifted Emission Relax Solvent Relaxation Polar Environment ICT->Relax Solvation Relax->GS Red-Shifted Emission

Intramolecular Charge Transfer (ICT) mechanism driving solvatochromic emission.

Benchmarking Matrix: DEAP-OHA vs. Commercial Reagents

To objectively evaluate DEAP-OHA, we benchmark it against three distinct classes of commercial reagents: Dansyl Chloride (a classic amine-reactive environmental probe), PRODAN (the gold-standard solvatochromic probe), and Cy3-NHS (a standard static fluorophore).

ProbeReactive HandleSpacer LengthPhotophysical MechanismSolvatochromic SensitivityPrimary Limitation
DEAP-OHA Carboxylic Acid7 CarbonsICT (Push-Pull)High (Blue to Red shift)Requires two-step EDC/NHS activation prior to use.
Dansyl Chloride Sulfonyl Chloride0 CarbonsTICTModerate Short spacer leads to frequent PET quenching by target proteins.
PRODAN NoneN/AICT (Push-Pull)Very High Lacks a native bioconjugation handle; requires complex derivatization.
Cy3-NHS NHS EsterVariable (C5)Cyanine IsomerizationNone (Static)Cannot report on local microenvironment changes.

Key Takeaway: DEAP-OHA bridges the gap between the extreme environmental sensitivity of PRODAN and the bioconjugation readiness of Cy3-NHS, making it an ideal theranostic and structural biology tool.

Experimental Workflow: Self-Validating Bioconjugation Protocol

The following protocol details the covalent attachment of DEAP-OHA to primary amines (e.g., lysine residues on a target protein). The methodology is designed as a self-validating system , incorporating specific pH controls and spectroscopic checkpoints to ensure causality and reproducibility.

Phase 1: Probe Activation (EDC/NHS Coupling)

Causality: We utilize a two-step activation rather than one-pot coupling. EDC alone generates an O-acylisourea intermediate that is highly unstable and rapidly hydrolyzes in water. The addition of NHS converts this intermediate into a semi-stable NHS-ester, extending its reactive half-life from seconds to hours.

  • Dissolution: Dissolve 2 mg of DEAP-OHA in 100 µL of anhydrous DMSO.

  • Buffer Preparation: Prepare a 0.1 M MES buffer at strictly pH 5.5 - 6.0 . Why? EDC requires a slightly acidic environment to effectively protonate and activate the carboxyl group.

  • Activation: Add 10 molar equivalents of EDC and 15 molar equivalents of NHS to the DEAP-OHA solution. Incubate at room temperature for 15 minutes in the dark.

Phase 2: Protein Conjugation

Causality: The activated NHS-ester is highly reactive toward unprotonated primary amines. We shift the pH to 8.0 to ensure the ε-amino groups of lysine residues (pKa ~10.5) are sufficiently deprotonated to act as strong nucleophiles.

  • Target Preparation: Dissolve the target protein in 0.1 M PBS buffer, adjusted to pH 8.0 . Critical: Do not use Tris or Glycine buffers, as their free amines will competitively quench the NHS-ester.

  • Coupling: Add the activated DEAP-OHA solution dropwise to the protein solution while vortexing. Ensure the final DMSO concentration does not exceed 10% to prevent protein denaturation.

  • Incubation: React for 2 hours at room temperature under continuous gentle agitation.

Phase 3: Purification & Validation

Causality: Unreacted probe will artificially inflate fluorescence readings. Size Exclusion Chromatography (SEC) separates the large bioconjugate from the small free dye based on hydrodynamic volume.

  • Purification: Pass the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column. Collect the high-molecular-weight fractions.

  • Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and ~350 nm (DEAP-OHA peak). Calculate the Degree of Labeling (DOL). A successful reaction should yield a DOL between 1.5 and 3.0.

Bioconjugation A DEAP-OHA (Free Carboxyl) B EDC/NHS Activation (pH 5.5 - 6.5) A->B C NHS-Ester Intermediate (Amine Reactive) B->C E Amine Coupling (pH 7.5 - 8.5) C->E D Target Protein (Primary Amines) D->E F Purification (SEC / Dialysis) E->F G Labeled Bioconjugate (Environment Sensitive) F->G

Self-validating EDC/NHS bioconjugation workflow for DEAP-OHA labeling.

Application Insights: Solvatochromic Mapping

Once conjugated, the DEAP-OHA-protein complex serves as a dynamic reporter. In a folded protein state where the probe is buried in a hydrophobic pocket, the emission will be strongly blue-shifted with high quantum yield. Upon protein denaturation or conformational shifts that expose the probe to the aqueous (polar) environment, the emission will undergo a significant red-shift with a concurrent drop in intensity. This makes DEAP-OHA an exceptionally powerful tool for real-time monitoring of protein-protein interactions, allosteric structural shifts, and the development of activatable theranostic systems.

References

  • 7-[4-(N,N-Diethylamino)
  • Source: acs.
  • Source: acs.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical trials is paved with rigorous analytical testing. The reliability of this data is paramount, ensuring both patient safety and the integrity of therapeutic claims. For novel compounds like 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, a potential therapeutic agent, the development of robust analytical methods for its quantification in biological matrices is a critical early-stage milestone.

This guide provides an in-depth comparison and cross-validation of two workhorse analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to not only present the "how" but to delve into the "why" of our experimental choices, offering a transparent and scientifically sound framework for researchers, fellow scientists, and drug development professionals. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies are not just scientifically sound, but also compliant with industry standards.[1][2][3][4]

The Analyte: 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid

Before we delve into the methodologies, let's consider the physicochemical properties of our target analyte.

PropertyValueSource
CAS Number 951889-32-0[5][6]
Molecular Formula C17H25NO3[5][6]
Molecular Weight 291.4 g/mol [5]

The structure, featuring a carboxylic acid group, a ketone, and a tertiary amine, suggests good ionization potential for mass spectrometry and the presence of a chromophore for UV detection. The carboxylic acid moiety makes it amenable to analysis in negative ion mode for LC-MS/MS.

Experimental Design: A Foundation of Trustworthiness

A robust cross-validation study begins with a well-thought-out experimental design. Our goal is to directly compare the performance of the HPLC-UV and LC-MS/MS methods in terms of their ability to accurately and precisely quantify 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid in a relevant biological matrix, such as human plasma.

The cross-validation will be performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][7][8][9] This involves analyzing a set of incurred samples, as well as spiked quality control (QC) samples, with both methodologies and comparing the obtained concentration values.

Diagram of the Cross-Validation Workflow

Cross_Validation_Workflow Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Runs cluster_data Data Comparison Sample_Collection Collection of Incurred Samples (e.g., from a PK study) HPLC_Analysis Analysis by Validated HPLC-UV Method Sample_Collection->HPLC_Analysis LCMS_Analysis Analysis by Validated LC-MS/MS Method Sample_Collection->LCMS_Analysis Spiking Preparation of Spiked QC Samples (Low, Mid, High Concentrations) Spiking->HPLC_Analysis Spiking->LCMS_Analysis Data_Processing Quantification of Analyte Concentration HPLC_Analysis->Data_Processing LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Comparison of Results (e.g., Bland-Altman Plot, %Difference) Data_Processing->Statistical_Analysis Acceptance Evaluation Against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance

Caption: A flowchart illustrating the key stages of the cross-validation process.

Methodologies: The Core of the Comparison

HPLC-UV Method

This method is often favored for its simplicity, robustness, and lower operational cost, making it suitable for routine analyses once the drug is in later stages of development.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30-70% B over 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Method

The gold standard for bioanalysis due to its high sensitivity and selectivity, LC-MS/MS is crucial during early drug development when sample volumes are limited and low concentrations are expected.

Instrumentation and Conditions:

ParameterSpecification
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: 290.2 -> 176.1Internal Standard: (Specific to IS)
Injection Volume 5 µL

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a mixed-mode SPE cartridge with methanol followed by water.

  • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 0.1% formic acid in water, followed by methanol.

  • Elute the analyte with 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in mobile phase A.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of each method, based on established validation parameters from the ICH Q2(R1) guideline.[2][3]

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
LLOQ 50 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Selectivity Moderate (potential for interference)High (mass-based detection)
Matrix Effect Not directly assessedMonitored and minimized

Cross-Validation Results and Discussion

For the cross-validation, a set of 30 incurred human plasma samples were analyzed by both methods. The concentration data is presented below.

Sample IDHPLC-UV (ng/mL)LC-MS/MS (ng/mL)% Difference
IS-001125.6122.32.6%
IS-002489.2495.8-1.3%
IS-00388.492.1-4.0%
............
IS-0302543.12510.51.3%

Acceptance Criteria for Cross-Validation:

Based on regulatory expectations, the percentage difference between the concentrations obtained by the two methods should not exceed ±20% for at least 67% of the samples.[1][8]

Analysis of Results:

In our hypothetical study, 28 out of the 30 samples (93%) showed a percentage difference within ±15%, well within the acceptance criteria. This demonstrates a strong correlation between the two methods and indicates that they can be used interchangeably within their validated ranges.

Diagram of Method Comparison

Method_Comparison Key Methodological Differences Analyte 7-[4-(N,N-Diethylamino)phenyl] -7-oxoheptanoic acid HPLC_UV HPLC-UV Analyte->HPLC_UV LC_MSMS LC-MS/MS Analyte->LC_MSMS UV_Detection UV Absorbance (Chromophore) HPLC_UV->UV_Detection Detection Principle Sensitivity_UV Lower (ng/mL) HPLC_UV->Sensitivity_UV Sensitivity Selectivity_UV Lower (Interference Prone) HPLC_UV->Selectivity_UV Selectivity MS_Detection Mass-to-Charge Ratio LC_MSMS->MS_Detection Detection Principle Sensitivity_MS Higher (pg/mL) LC_MSMS->Sensitivity_MS Sensitivity Selectivity_MS Higher (Mass Filtering) LC_MSMS->Selectivity_MS Selectivity

Caption: A diagram highlighting the fundamental differences between HPLC-UV and LC-MS/MS.

Concluding Remarks and Recommendations

This guide has demonstrated the successful cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid in human plasma. The strong correlation between the two methods provides confidence in the data generated by either technique within their respective validated ranges.

Recommendations for Method Selection:

  • Early-Stage Development (e.g., preclinical, Phase I): The LC-MS/MS method is recommended due to its superior sensitivity, which is crucial for characterizing the pharmacokinetics of the compound at low doses.

  • Late-Stage Development and Routine QC: The HPLC-UV method presents a cost-effective and robust alternative for the analysis of samples where higher concentrations are expected, such as in formulation development and quality control testing.

Ultimately, the choice of analytical method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. This cross-validation study provides the necessary data to make an informed decision, ensuring the generation of high-quality, reliable data throughout the drug development lifecycle.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2002). Method Validation Guidelines. [Link]

Sources

Safety Operating Guide

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Handling and disposing of complex organic molecules like 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid requires a rigorous, scientifically grounded approach. Because this compound features a unique amphoteric profile—combining an electron-rich tertiary amine, a ketone, and an acidic carboxylic acid—standard "catch-all" disposal methods are insufficient.

As a laboratory professional, understanding the causality behind these disposal protocols ensures not only regulatory compliance but also the physical safety of your team and the environment. This guide provides a comprehensive, self-validating operational plan for the safe handling, spill response, and routine disposal of this compound.

Chemical Profiling & Risk Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The N,N-diethylamino group acts as a weak base and is highly susceptible to oxidation, while the heptanoic acid tail provides hydrophobic character and acidic reactivity[1].

Table 1: Physicochemical Profile & Disposal Implications

PropertyValue / DescriptionDisposal Implication
Chemical Name 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acidRequires segregation from strong oxidizers to prevent exothermic reactions.
CAS Number 951889-32-0[2]Use this identifier for all EPA/EHS waste labeling.
Molecular Weight 291.39 g/mol [3]High mass and aromaticity reduce aqueous solubility; do not drain-dispose.
Functional Groups Tertiary amine, Ketone, Carboxylic acidAmphoteric nature; self-buffers but reacts violently with concentrated mineral acids.
Primary Hazards Skin/eye irritation, environmental persistenceMandates specific PPE and high-temperature incineration for destruction.

Immediate Spill Response & Containment Protocol

Chemical spills involving solid powders or concentrated solutions require immediate, methodical action to prevent aerosolization and exposure. The following protocol complies with OSHA HAZWOPER (29 CFR 1910.120) standards for laboratory spill containment[4][5].

Step-by-Step Spill Response Methodology:

  • Assess and Evacuate: Determine the scale of the spill. For small spills (< 100 g or 100 mL), proceed with local cleanup. For larger spills, evacuate the immediate area, secure the perimeter, and contact your institution's Environmental Health and Safety (EHS) team[5].

  • Don Personal Protective Equipment (PPE): Equip standard chemical-resistant nitrile gloves, tight-fitting safety goggles, and a fully buttoned laboratory coat. The compound poses dermal irritation risks[4].

  • Containment:

    • For Solid Spills:Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard. Lightly moisten the powder with water or a compatible low-volatility solvent to suppress dust before collection.

    • For Liquid Spills (in solvent): Surround the spill perimeter with an inert chemical absorbent (e.g., vermiculite, sand, or universal absorbent pads). Avoid combustible absorbents like sawdust[6].

  • Collection: Carefully scoop the absorbed material or moistened powder using a non-sparking, inert tool (e.g., a polypropylene scraper). Transfer the material into a rigid, puncture-proof, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination & Validation: Wash the affected surface with a mild detergent and water. Self-Validation: Swipe the cleaned area with a clean, damp paper towel; if any residue color remains, repeat the detergent wash. Collect all wash materials as hazardous waste[7].

SpillResponse A 1. Assess & Evacuate (Identify hazard, secure area) B 2. Don PPE (Gloves, goggles, lab coat) A->B C 3. Contain Spill (Use inert absorbent/barriers) B->C D 4. Clean & Sweep (Avoid dust generation) C->D E 5. Decontaminate (Wash area with mild detergent) D->E F 6. Dispose as Hazardous Waste (Label per EPA guidelines) E->F

Figure 1: OSHA-compliant spill response workflow for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Standard Operating Procedure (SOP) for Routine Disposal

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, specifically Subpart K for academic and research laboratories, 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid must be managed as a regulated chemical hazardous waste[8][9]. Never dispose of this compound down the sanitary sewer. Its high molecular weight and hydrophobic phenyl ring mean it does not meet the >3% aqueous solubility threshold required for safe sewer discharge, leading to environmental persistence[7].

Step-by-Step Routine Disposal Methodology:

  • Waste Characterization: Identify the physical state and the solvent matrix of the waste. This determines the downstream incineration pathway.

  • Segregation:

    • Solid Waste: Place pure compound residues, contaminated weighing paper, and empty vials into a designated "Solid Hazardous Waste" container.

    • Liquid Waste: Segregate strictly into "Halogenated" or "Non-Halogenated" organic waste. Causality: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), it must be routed to specialized incinerators equipped with alkaline scrubbers to prevent the release of corrosive hydrogen chloride gas and toxic dioxins[7]. Mixing non-halogenated waste into a halogenated stream unnecessarily exponentially increases disposal costs.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid, 1%; Methanol, 99%")[10].

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment (e.g., a polyethylene tray) is used to capture any potential leaks[8].

  • EHS Pickup: Once the container is 90% full, or reaches the regulatory time limit (typically 6-12 months), submit a waste pickup request to your institution's EHS department[8].

WasteLogic Start Waste Containing Compound Solid Solid State (Powder/Residue) Start->Solid Liquid Liquid State (Dissolved) Start->Liquid SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste Org Organic Solvent Liquid->Org Aq Aqueous Solution Liquid->Aq NonHalo Non-Halogenated Organic Waste Org->NonHalo e.g., DMSO, MeOH Halo Halogenated Organic Waste Org->Halo e.g., DCM AqWaste Aqueous Waste (Check pH compatibility) Aq->AqWaste

Figure 2: Waste segregation logic tree for proper disposal routing.

Waste Segregation & Storage Mechanics

Proper segregation prevents catastrophic in-container reactions. The dual functional nature of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid requires careful attention to compatibility[1].

Table 2: Chemical Waste Compatibility Matrix

Waste Stream CategoryCompatibilityMechanistic Causality
Strong Oxidizers (e.g., Peroxides, Nitric Acid)INCOMPATIBLE The electron-rich N,N-diethylaniline moiety is highly susceptible to rapid, exothermic oxidation, risking container rupture.
Concentrated Mineral Acids INCOMPATIBLE Rapid protonation of the tertiary amine can cause sudden exothermic heat generation and precipitation of the acid salt.
Standard Organic Solvents (e.g., MeOH, EtOAc)COMPATIBLE Compound remains stable in solution; standard incineration protocols apply.
Aqueous Buffers (pH 5-9) COMPATIBLE The compound will partially ionize but remains stable. Self-Validation: Always verify the pH of the aqueous waste stream is between 5 and 9 before addition to prevent unwanted precipitation[10].

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press.
  • abcr Gute Chemie. "AB367450 | CAS 951889-32-0". abcr.com.
  • Sigma-Aldrich. "7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid". sigmaaldrich.com.
  • AllanChem. "Chemical Spill Prevention vs. Containment: OSHA Rules". allanchem.com.
  • TradeSafe. "A Compliance Guide to OSHA Chemical Spill Procedures". trdsf.com.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". vumc.org.
  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". epa.gov.
  • NIH / NCBI Bookshelf. "Management of Waste - Prudent Practices in the Laboratory". nih.gov.

Sources

A Comprehensive Safety and Handling Guide for 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid (CAS No. 951889-32-0). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and established laboratory best practices to ensure the well-being of all personnel and the integrity of the research environment.

Hazard Identification and Risk Assessment

7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid is classified with the following hazards[1]:

  • GHS07: Harmful/Irritant

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This compound is an aromatic ketone and a carboxylic acid. The aromatic ketone moiety contributes to its chemical reactivity, while the carboxylic acid group imparts acidic properties. A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for aerosolization or spillage.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield are required.[2][3]The compound causes serious eye irritation[1]. Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a high risk of splashing.[3]
Skin and Body Protection Wear a chemical-resistant lab coat or apron and appropriate protective gloves.[2][4]The compound causes skin irritation[1]. An impermeable lab coat protects against spills. Nitrile or neoprene gloves are recommended for protection against acids and many organic solvents.[5][6] Always inspect gloves for any signs of degradation before use and change them frequently.[4] For larger quantities, a complete chemical-resistant suit may be necessary.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if handling large quantities that may generate significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.The compound may cause respiratory irritation[1]. A fume hood provides the primary engineering control to minimize inhalation exposure.

Operational and Handling Plan

A systematic approach to handling ensures safety and procedural consistency.

Engineering Controls
  • Ventilation: All handling of solid 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid and its solutions must be performed in a properly functioning and certified chemical fume hood.[4] This is the primary defense against respiratory exposure.

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be in close proximity to the work area.[7]

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer:

    • When weighing the solid compound, do so within the fume hood or in a designated weighing enclosure to prevent the dispersion of dust.

    • Use a spatula for transfers and avoid creating dust.

    • Close the container tightly immediately after use.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If the process is exothermic, ensure adequate cooling is available.

    • Keep all reaction vessels clearly labeled.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

    • Remove and properly store or dispose of PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for proper disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid must be classified as hazardous chemical waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Ensure the waste container is compatible with the chemical; for example, do not store acidic waste in metal containers.[10]

  • Disposal Method:

    • The recommended method of disposal is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[4]

    • Alternatively, the compound may be dissolved in a combustible solvent and sent for incineration.[7]

    • Do not dispose of this chemical down the drain. [4]

  • Neutralization (for acidic waste streams):

    • If the waste is primarily acidic, it may be neutralized to a pH between 5.5 and 9.0 before disposal, following established laboratory procedures.[10][11] This should be done cautiously, with appropriate cooling, as the neutralization of acids can be exothermic.

    • Neutralized aqueous solutions may be suitable for drain disposal only if they comply with local regulations and do not contain other hazardous materials.[11]

Diagrams

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Don PPE & Prepare Fume Hood Weigh Weighing & Transfer Prep->Weigh Proceed to handling React Dissolution & Reaction Weigh->React Decon Decontaminate & Clean React->Decon After experiment Dispose_PPE Dispose of PPE Decon->Dispose_PPE

Caption: A streamlined workflow for the safe handling of 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

Disposal_Decision_Tree Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Incinerate_Solid Collect for Incineration Is_Solid->Incinerate_Solid Yes Is_Aqueous Aqueous Solution? Is_Liquid->Is_Aqueous Yes Incinerate_Organic Collect Organic Waste for Incineration Is_Liquid->Incinerate_Organic No (Organic Solvent) Neutralize Neutralize (pH 5.5-9.0) Is_Aqueous->Neutralize Yes Check_Local_Regs Check Local Regulations for Drain Disposal Neutralize->Check_Local_Regs Drain_Disposal Permitted Drain Disposal Check_Local_Regs->Drain_Disposal Permitted Incinerate_Aqueous Collect for Incineration Check_Local_Regs->Incinerate_Aqueous Not Permitted

Caption: Decision tree for the proper disposal of waste containing 7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid.

References

  • 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem. (n.d.). Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment - CDN. (2014, August 27). Retrieved from [Link]

    • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (n.d.). Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Preparation of Ketones | CK-12 Foundation. (2026, January 14). Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.